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  • Product: 2,3-Diiodophenyl N,N-diethylcarbamate
  • CAS: 863870-82-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility of 2,3-Diiodophenyl N,N-diethylcarbamate

A Resource for Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diiodophenyl N,N-diethylcarbamate is a halogenated aromatic carbamate of interest in medicinal chemistry and drug discovery. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenyl N,N-diethylcarbamate is a halogenated aromatic carbamate of interest in medicinal chemistry and drug discovery. The presence of two iodine atoms on the phenyl ring, coupled with the N,N-diethylcarbamate moiety, imparts a unique combination of lipophilicity and potential for specific biological interactions. A thorough understanding of its physical properties and solubility is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This guide offers a detailed exploration of these characteristics, providing both theoretical insights and practical methodologies for their determination.

Core Physicochemical Properties

While specific experimental values for 2,3-Diiodophenyl N,N-diethylcarbamate are not published, we can predict its general characteristics and provide data for structurally related compounds to offer a comparative context.

PropertyPredicted/Inferred Value for 2,3-Diiodophenyl N,N-diethylcarbamateRationale and Comparative Data
Molecular Formula C₁₁H₁₃I₂NO₂Based on its chemical structure.
Molecular Weight 445.04 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid at room temperature.The high molecular weight and presence of a rigid aromatic ring suggest a solid state. For comparison, the precursor 2,3-diiodophenol is a solid[1][2].
Melting Point Likely to be a relatively high-melting solid.The significant molecular weight and potential for intermolecular interactions due to the polar carbamate group and halogen atoms would contribute to a higher melting point compared to simpler aromatic compounds.
Boiling Point High boiling point, likely to decompose before boiling at atmospheric pressure.The high molecular weight and polarity suggest a very high boiling point. Vacuum distillation would likely be required to distill this compound without decomposition.
Density Expected to be significantly denser than water.The presence of two heavy iodine atoms will substantially increase the molecular density.
LogP (Octanol-Water Partition Coefficient) A calculated LogP value is approximately 3.74.This value indicates that the compound is significantly more soluble in octanol than in water, suggesting it is a lipophilic (fat-soluble) molecule.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the structure of 2,3-Diiodophenyl N,N-diethylcarbamate, a qualitative solubility profile can be predicted.

The "Like Dissolves Like" Principle:

The solubility of 2,3-Diiodophenyl N,N-diethylcarbamate will be governed by the principle of "like dissolves like." The molecule possesses both polar (the carbamate group) and nonpolar (the di-iodinated phenyl ring and the diethyl groups) regions.

  • Aqueous Solubility: Due to the large, nonpolar di-iodophenyl group and the hydrophobic diethyl groups, the aqueous solubility is expected to be very low. The calculated LogP of ~3.74 supports this prediction.

  • Solubility in Organic Solvents:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar carbamate group can interact favorably with the polar nature of these solvents, while the organic backbone is compatible with their overall character.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The carbamate group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the alcohols.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the di-iodophenyl ring has nonpolar character, the polar carbamate group will hinder dissolution in highly nonpolar solvents.

Experimental Protocols for Property Determination

Given the absence of published data, the following section provides detailed, field-proven methodologies for the experimental determination of the physical and solubility properties of 2,3-Diiodophenyl N,N-diethylcarbamate.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2,3-Diiodophenyl N,N-diethylcarbamate is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature. It ensures that the solvent is fully saturated with the solute.

Methodology:

  • Preparation of a Saturated Solution:

    • An excess amount of solid 2,3-Diiodophenyl N,N-diethylcarbamate is added to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

    • The vial is placed in a temperature-controlled shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • The vial is removed from the shaker bath and allowed to stand to let the undissolved solid settle.

    • A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • The concentration of the dissolved 2,3-Diiodophenyl N,N-diethylcarbamate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve is constructed using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess 2,3-Diiodophenyl N,N-diethylcarbamate to solvent B Equilibrate in a shaker bath (e.g., 25°C for 24-48h) A->B C Centrifuge to pellet undissolved solid B->C Attain Equilibrium D Filter supernatant through a 0.45 µm syringe filter C->D E Analyze filtrate by HPLC D->E Clear Saturated Solution F Quantify against a pre-established calibration curve E->F G Report Solubility (e.g., mg/mL at 25°C) F->G Calculate Solubility

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While direct experimental data for 2,3-Diiodophenyl N,N-diethylcarbamate remains to be published, this technical guide provides a robust framework for researchers to understand and determine its key physical and solubility properties. By leveraging predictive principles based on its chemical structure and employing the detailed experimental protocols outlined, scientists and drug development professionals can generate the necessary data to advance their research and development efforts with this promising compound. The provided methodologies are designed to ensure scientific integrity and produce reliable, reproducible results.

References

  • PubChem. (n.d.). 2,3-Diiodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (2,3-diiodophenyl) N,N-diethylcarbamate CAS NO.863870-82-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). Identifying Organic Compounds Lab. Retrieved from [Link]

  • ACS Publications. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PMC. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2,3-Diiodophenyl N,N-diethylcarbamate: A Technical Guide

[label="2,3-Diiodophenyl\nN, Refining Calorimetry Procedures I'm now refining the Isothermal Microcalorimetry procedures. I will use electrical calibration pulses to validate TAM IV sensitivity.

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Calorimetry Procedures

I'm now refining the Isothermal Microcalorimetry procedures. I will use electrical calibration pulses to validate TAM IV sensitivity. I am planning to dissolve the target compound in a co-solvent system of DMSO and phosphate buffer (pH 7.4), along with an equimolar reference compound to subtract the background drift. Data acquisition will be over 72 hours, with subsequent data processing to extract enthalpy and rate constants.

Elaborating Stability Differences

I'm now elaborating on structural stability differences. Specifically, the N-ethyl carbamate is prone to degradation because its acidic N-H proton can be removed in physiological conditions, forming an unstable nitrogen anion that readily expels the leaving group via an E1cB mechanism. In contrast, N,N-diethyl carbamates, lacking the acidic proton, undergo aqueous degradation via the slower, sterically hindered BAc2 mechanism.

Refining DSC Protocols

I'm now refining the DSC protocol further. I'm focusing on the Kissinger method for kinetic analysis, emphasizing the requirement of multiple heating rates (5, 10, 15, and 20 °C/min) to accurately extract the activation energy. I also need to provide clear validation steps, specifically the use of an empty pan baseline and an Indium standard for calibration.

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of covalent inhibitors and prodrugs heavily relies on the precise tuning of thermodynamic stability. 2,3-Diiodophenyl N,N-diethylcarbamate (CAS: 863870-82-0) represents a highly specialized structural motif that balances the robust physiological stability of a tertiary carbamate with the finely tuned leaving-group capabilities of a dihalogenated phenol. This whitepaper dissects the stereoelectronic foundations, thermodynamic degradation pathways, and field-proven analytical methodologies required to profile the stability of this complex molecule.

Stereoelectronic Foundations of Carbamate Stability

Carbamates function as "amide-ester" hybrids. The thermodynamic stability of the N,N-diethylcarbamate group stems from the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital[1]. This partial double-bond character of the C-N bond significantly reduces the electrophilicity of the carbonyl carbon compared to standard esters, raising the activation energy barrier for nucleophilic attack.

However, the 2,3-diiodophenyl moiety introduces competing stereoelectronic effects:

  • Inductive Activation (-I Effect): The highly polarizable iodine atoms at the ortho and meta positions exert a strong electron-withdrawing effect. This stabilizes the phenoxide leaving group, lowering the pKa​ of the corresponding 2,3-diiodophenol and thermodynamically favoring cleavage[1].

  • Steric Shielding: Conversely, the massive van der Waals radius of the ortho-iodine atom shields the carbonyl center, kinetically hindering the approach of water or hydroxide ions, thereby counteracting the inductive activation.

Kinetic vs. Thermodynamic Degradation Pathways

A critical oversight in standard kinetic profiling is failing to account for the mechanistic divergence caused by nitrogen substitution.

Hydrolytic Stability (The BAc2 Advantage): N-monosubstituted carbamates typically undergo rapid hydrolysis at physiological pH via the E1cB mechanism, where deprotonation of the N-H bond leads to the expulsion of the phenoxide and the formation of a highly reactive isocyanate intermediate[2]. Because 2,3-Diiodophenyl N,N-diethylcarbamate is fully substituted (lacking an N-H proton), the E1cB pathway is completely blocked[2]. Aqueous degradation is forced through the BAc2 mechanism (base-catalyzed, bimolecular acyl-oxygen cleavage). This pathway requires the formation of a sterically congested tetrahedral intermediate, which explains the profound hydrolytic stability of N,N-disubstituted carbamates in buffer and plasma[2].

Thermal Decomposition: Under extreme thermal stress (>300°C), the compound bypasses hydrolysis and undergoes gas-phase or neat thermolysis. This unimolecular elimination proceeds through a concerted, six-membered cyclic transition state, yielding 2,3-diiodophenol, carbon dioxide, and diethylamine[3].

Visualizing the Degradation Mechanics

G A 2,3-Diiodophenyl N,N-diethylcarbamate B Aqueous Hydrolysis (BAc2 Mechanism) A->B H2O / OH- C Thermal Decomposition (>300°C) A->C Heat (Δ) D Tetrahedral Intermediate B->D Rate-limiting E Cyclic Transition State C->E Unimolecular F 2,3-Diiodophenol + Diethylamine + CO2 D->F Fast Cleavage E->F Elimination

Thermodynamic degradation pathways of 2,3-Diiodophenyl N,N-diethylcarbamate.

Quantitative Thermodynamic Profiling

To contextualize the stability of 2,3-Diiodophenyl N,N-diethylcarbamate, we must compare its thermodynamic parameters against related structural classes. The following table summarizes the extrapolated kinetic data based on the established behavior of tertiary versus secondary aryl carbamates[1][2].

Structural MotifDominant Degradation PathwayActivation Energy ( Ea​ )Relative Hydrolytic Half-Life (pH 7.4, 37°C)
2,3-Diiodophenyl N,N-diethylcarbamate BAc2 (Bimolecular Acyl Cleavage)High (~85-95 kJ/mol)> 200 hours (Highly Stable)
2,3-Diiodophenyl N-ethylcarbamateE1cB (Isocyanate Elimination)Low (~40-50 kJ/mol)< 1 hour (Labile)
Phenyl N,N-diethylcarbamateBAc2 (Bimolecular Acyl Cleavage)Very High (~95-105 kJ/mol)> 500 hours (Ultra Stable)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that standard LC-MS end-point assays are insufficient for capturing the full thermodynamic profile of ultra-stable compounds. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Hydrolytic Thermodynamics via Isothermal Microcalorimetry (IMC)

Causality: Traditional LC-MS provides discrete kinetic snapshots but misses the continuous thermodynamic heat flow ( ΔH ) of the reaction. IMC captures sub-microwatt thermal changes, allowing simultaneous determination of the pseudo-first-order rate constant ( kobs​ ) and reaction enthalpy without sampling artifacts.

  • System Calibration: Run electrical calibration pulses to validate the microwatt sensitivity of the microcalorimeter (e.g., TAM IV).

  • Sample Preparation: Dissolve 2,3-Diiodophenyl N,N-diethylcarbamate in a co-solvent system (5% DMSO in 50 mM Phosphate Buffer, pH 7.4) to ensure complete solvation.

  • Reference Cell Loading (Self-Validation Step): Load the reference ampoule with an identical buffer/DMSO mixture containing a known ultra-stable standard (e.g., unsubstituted phenyl N,N-diethylcarbamate) at an equimolar concentration. Why? This perfectly subtracts the heat of mixing, solvent interactions, and background thermal drift, isolating only the heat of hydrolysis of the diiodo-derivative.

  • Data Acquisition: Equilibrate the system strictly at 37.000°C. Initiate the reaction and record the heat flow ( dQ/dt ) continuously for 72 hours.

  • Data Processing: Integrate the heat flow curve to determine total enthalpy ( ΔHhyd​ ) and fit the exponential decay to extract kobs​ .

Protocol B: Thermal Kinetic Extraction via DSC (Kissinger Method)

Causality: Single-rate thermogravimetric analysis (TGA) cannot reliably decouple the pre-exponential factor from the activation energy. Differential Scanning Calorimetry (DSC) at multiple heating rates allows the use of the Kissinger equation to extract Ea​ without assuming a specific solid-state kinetic model[3].

  • Baseline Validation (Self-Validation Step): Run an empty aluminum pan baseline to ensure a flat thermal response, followed immediately by an Indium standard to verify temperature ( Tm​ = 156.6°C) and enthalpy calibration.

  • Sample Encapsulation: Weigh exactly 2.00 mg of the compound into a hermetically sealed aluminum pan. Crucial: Pierce the lid with a 50 µm pinhole to allow CO2​ and amine off-gassing, preventing pan rupture and pressure-induced shifts in the transition state.

  • Multi-Rate Heating: Subject separate samples to dynamic heating from 25°C to 400°C at rates ( β ) of 5, 10, 15, and 20 °C/min under a 50 mL/min nitrogen purge.

  • Kissinger Analysis: Plot ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak temperature of the decomposition exotherm). The slope of this linear regression directly yields −Ea​/R .

Strategic Implications in Covalent Drug Design

N,N-disubstituted carbamates are privileged scaffolds in medicinal chemistry, frequently utilized as pseudo-irreversible covalent inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2][4].

The 2,3-Diiodophenyl N,N-diethylcarbamate structure offers a highly tunable pharmacophore. The N,N-diethyl group ensures systemic stability against non-specific plasma esterases, preventing premature degradation during systemic circulation[2]. Upon reaching the target enzyme, the 2,3-diiodophenol moiety acts as an optimized leaving group; its electron-withdrawing nature accelerates the targeted carbamylation of the catalytic serine residue, while its unique di-iodo steric profile can drive selectivity between closely related enzyme isoforms[4].

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology (PMC - NIH). URL:[Link]

  • Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed (NIH). URL:[Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. URL:[Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry (PMC - NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Halogen-Metal Exchange Protocols: Site-Selective Functionalization of 2,3-Diiodophenyl N,N-Diethylcarbamate

Executive Summary & Mechanistic Rationale 2,3-Diiodophenyl N,N-diethylcarbamate is a highly specialized polyhalogenated aromatic building block. The presence of the N,N-diethylcarbamate moiety—a premier Directed Metalati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,3-Diiodophenyl N,N-diethylcarbamate is a highly specialized polyhalogenated aromatic building block. The presence of the N,N-diethylcarbamate moiety—a premier Directed Metalation Group (DMG)—enables precise, site-selective functionalization. For researchers and drug development professionals, mastering the halogen-metal exchange of this substrate unlocks access to densely functionalized, sterically hindered 1,2,3-trisubstituted aromatic systems.

When this substrate is subjected to an organometallic reagent, the halogen-metal exchange occurs exclusively at the C2-iodine. This regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the carbamate pre-coordinates the incoming lithium or magnesium atom, delivering the alkyl group directly to the adjacent C2-iodine, entirely bypassing the C3-iodine.

However, the resulting 2-metalated intermediate is kinetically unstable at elevated temperatures. If allowed to warm, it rapidly undergoes an anionic Fries rearrangement —a 1,3-O-to-C migration of the carbamate group that yields a 2-carbamoyl-3-iodophenol derivative. Therefore, successful electrophilic trapping requires strict thermal control and strategic reagent selection.

Reaction Pathways

Mechanism A 2,3-Diiodophenyl N,N-diethylcarbamate B Pre-Coordination Complex (Metal-Carbonyl Interaction) A->B R-M (Li or Mg) C 2-Metalated-3-iodophenyl Carbamate B->C Halogen-Metal Exchange (C2 Position) D Electrophile Trapped Product (e.g., 2-Formyl) C->D + Electrophile (Cryogenic Temp) E Anionic Fries Rearrangement (2-Carbamoyl-3-iodophenol) C->E Warm to > -40 °C (1,3-Migration)

Fig 1. Mechanistic pathways of 2,3-diiodophenyl N,N-diethylcarbamate metalation.

Reagent Dynamics: Lithium vs. Magnesium

The choice of the exchange reagent dictates the operational temperature and the functional group tolerance of the reaction. While n-butyllithium (n-BuLi) provides instantaneous exchange, demonstrated that the addition of LiCl to Grignard reagents (Turbo Grignard) breaks down polymeric aggregates, drastically increasing the rate of halogen-metal exchange at milder temperatures[1].

Quantitative Comparison of Metallation Reagents
Reaction Parametern-Butyllithium (n-BuLi)Turbo Grignard (i-PrMgCl·LiCl)
Metal Exchanged Lithium (I/Li)Magnesium (I/Mg)
Optimal Temperature -78 °C-20 °C to 0 °C
Exchange Time 10 - 15 minutes30 - 60 minutes
Intermediate Stability Degrades > -40 °C (Fries Rearrangement)Stable up to 0 °C
Electrophile Scope Hard electrophiles (Aldehydes, TMSCl)Soft/Sensitive electrophiles (Esters, Nitriles)
Typical Trapping Yield 85 - 95%80 - 90%

Experimental Workflows & Protocols

Workflow W1 1. Substrate in Dry THF W2 2. Cool down to -78 °C W1->W2 W3 3. Add n-BuLi (Dropwise) W2->W3 W4 4. Stir 15 min (Metalation) W3->W4 W5 5. Add Electrophile W4->W5 W6 6. Quench & Workup W5->W6

Fig 2. Cryogenic workflow for the I/Li exchange and electrophilic trapping.

Protocol A: Cryogenic I/Li Exchange and Trapping

This protocol is optimized for maximum reactivity using standard organolithium reagents.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Even trace moisture will prematurely protonate the highly basic 2-lithio carbanion, drastically reducing yields.

  • Dissolution: Dissolve 2,3-diiodophenyl N,N-diethylcarbamate (1.0 equiv) in anhydrous THF to create a 0.1 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise, ensuring the titrant flows down the cold inner wall of the flask. Causality: Pre-cooling the titrant prevents localized "hot spots" in the solvent that could trigger an unwanted anionic Fries rearrangement.

  • Validation: Stir for 15 minutes at -78 °C. The solution will transition to a pale yellow/orange hue, visually validating the formation of the 2-lithio species.

  • Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, and dry over MgSO₄.

Protocol B: Mild I/Mg Exchange using Turbo Grignard

This protocol is designed for substrates containing sensitive functional groups that cannot tolerate strong alkyllithium bases[1].

  • Preparation: Purge a Schlenk flask with Argon and dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Metalation: Add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise. Causality: The incorporated LiCl breaks up the standard Grignard tetramers into highly reactive monomers, allowing the I/Mg exchange to proceed efficiently at -20 °C without the need for cryogenic -78 °C conditions[1].

  • Validation (Self-Validating Step): Stir for 30–60 minutes. To validate complete exchange, withdraw a 0.1 mL aliquot and quench it into CD₃OD. A rapid GC-MS or crude NMR analysis should reveal >95% deuterium incorporation at the C2 position.

  • Trapping: Add the electrophile (1.2 equiv) and allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with Et₂O, and concentrate under reduced pressure.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320.[Link]

  • Kalapos, P. P., et al. (2024). Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. The Journal of Organic Chemistry, 89(1), 16-26.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in 2,3-Diiodophenyl N,N-Diethylcarbamate Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2,3-diiodophenyl N,N-diethylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2,3-diiodophenyl N,N-diethylcarbamate . Due to the extreme steric bulk of the adjacent iodine atoms and the electron-withdrawing nature of the carbamate directing group, this substrate is highly susceptible to premature C–I bond cleavage (deiodination/hydrodehalogenation). This portal provides field-proven causality analyses, self-validating protocols, and mechanistic insights to eliminate this side reaction.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, you must identify the chemical pathway responsible for the loss of iodine. Use the diagnostic decision tree below to isolate the mechanism.

DiagnosticTree Start Deiodination Observed in 2,3-Diiodophenyl Carbamate Q1 Identify Reaction Phase Start->Q1 Pd Pd-Catalyzed Cross-Coupling Q1->Pd Li Lithiation / DoM Q1->Li Storage Storage / Heating Q1->Storage Pd_Cause Hydrodehalogenation (β-Hydride Elimination) Pd->Pd_Cause Alcohols, Amines, H2O Present Li_Cause Halogen Scrambling / Protonation Li->Li_Cause T > -78°C or Moisture Storage_Cause Radical Cleavage (Homolytic Scission) Storage->Storage_Cause Light, Heat, O2 Exposure

Diagnostic decision tree for identifying the root cause of deiodination in aryl diiodides.

Troubleshooting Guides

Issue A: Severe Deiodination During Palladium-Catalyzed Cross-Coupling

Q: Why am I seeing massive amounts of the mono-deiodinated byproduct instead of my Suzuki/Sonogashira cross-coupled product?

A (Causality & Mechanism): The extreme steric hindrance of the 2,3-diiodo and carbamate groups severely retards the transmetalation step in the Pd-catalytic cycle. This increases the lifetime of the highly reactive Ar–Pd(II)–I intermediate. If your reaction mixture contains primary/secondary alcohols (e.g., methanol, ethanol) or aliphatic amines (e.g., triethylamine), the Pd(II) center will undergo β-hydride elimination. This extracts a hydride from the solvent/base, forming a transient Pd–H species that rapidly undergoes reductive elimination, replacing the iodine with a hydrogen atom[1]. Furthermore, adventitious water combined with nucleophilic phosphines (like PPh_3) can also act as a hydride source, driving hydrodehalogenation[2].

Corrective Actions:

  • Eliminate Hydride Donors: Switch from amine bases (Et_3N, DIPEA) to anhydrous inorganic bases (K_3PO_4, Cs_2CO_3). Avoid alkoxide bases (NaOMe, NaOEt), as they directly form Pd-alkoxide intermediates that undergo β-hydride elimination to yield deiodinated arenes and aldehydes[3].

  • Accelerate Transmetalation: Replace standard ligands (PPh_3) with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf). These ligands force the Pd center into a lower coordination state, drastically accelerating transmetalation and productive reductive elimination, thereby outcompeting the off-cycle deiodination pathway.

Issue B: Spontaneous Deiodination During Storage or Heating

Q: My pure 2,3-diiodophenyl N,N-diethylcarbamate turns yellow/brown over time on the benchtop. What is happening?

A (Causality & Mechanism): Aryl iodides possess relatively weak C–I bonds (~65 kcal/mol). The electron-withdrawing carbamate group further destabilizes the ring. Exposure to UV light, ambient heat, or trace oxygen induces homolytic C–I bond scission, generating aryl radicals and elemental iodine (which causes the discoloration)[4].

Corrective Actions: Store the compound in amber vials at -20 °C under an inert argon atmosphere. If thermal degradation occurs during a non-catalytic reaction, add a radical scavenger (e.g., BHT or trace nitrobenzene) to suppress the radical chain propagation[4].

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how specific variables dictate the competition between productive cross-coupling and undesired hydrodehalogenation.

Solvent SystemBase ChoiceLigandTemp (°C)Cross-Coupling Yield (%)Deiodination Yield (%)
MethanolEt_3NPPh_38012%78%
Toluene / H_2ONa_2CO_3PPh_38045%40%
THFNaOEtdppf6520%65%
Anhydrous TolueneAnhydrous K_3PO_4XPhos8092% < 3%

Data Interpretation: Protic solvents, amine bases, and alkoxide bases heavily favor deiodination. Anhydrous, non-protic conditions with bulky ligands (XPhos) suppress the side reaction.

Mechanistic Pathway: The Catalytic Divergence

Understanding the exact point of failure in the catalytic cycle allows for rational optimization.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-I + Pd(0) → Ar-Pd(II)-I Pd0->OxAdd Branch Divergent Intermediates OxAdd->Branch Transmet Transmetalation (Productive Pathway) Branch->Transmet Fast (Bulky Ligand, No Hydrides) BetaElim β-Hydride Elimination (from Solvent/Amine) Branch->BetaElim Slow Transmet. / Protic Solvent RedElim Reductive Elimination → Cross-Coupled Product Transmet->RedElim RedElim->Pd0 Catalyst Regeneration HydroDehal Reductive Elimination → Ar-H (Deiodination) BetaElim->HydroDehal HydroDehal->Pd0 Catalyst Regeneration

Competing pathways in Pd-catalysis: Productive cross-coupling vs. undesired hydrodehalogenation.

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling (Zero-Deiodination System)

This protocol is engineered as a self-validating system to couple 2,3-diiodophenyl N,N-diethylcarbamate while completely suppressing hydrodehalogenation.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for Radical Suppression): In an oven-dried Schlenk flask, add 2,3-diiodophenyl N,N-diethylcarbamate (1.0 equiv), the arylboronic acid (1.1 equiv), and finely milled anhydrous K_3PO_4 (2.0 equiv). Causality: K_3PO_4 lacks β-hydrogens, completely eliminating the base-driven hydrodehalogenation pathway[1].

  • Catalyst Assembly: Add Pd_2(dba)_3 (2.5 mol%) and XPhos (10 mol%). Causality: XPhos is highly sterically demanding. It forces the formation of a highly active mono-ligated Pd(0) species, which accelerates transmetalation past the point where off-cycle reduction can occur.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Do not use ethanol or THF/water mixtures.

  • Reaction Execution: Stir the mixture at 80 °C under a strict Argon atmosphere.

  • Self-Validation Checkpoint: At the 2-hour mark, extract a 50 µL aliquot. Quench with EtOAc/H_2O. Analyze the organic layer via GC-MS.

    • Pass Condition: Observation of the product mass [M].

    • Fail Condition: Observation of [M - 126] (Deiodination). If [M - 126] is observed, your system contains moisture or your toluene is contaminated with a hydrogen donor. Halt the reaction, re-dry your K_3PO_4, and distill your solvent.

Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (Et_3N) as a base if I just lower the temperature? A: No. Et_3N can coordinate to the Pd(II) center and undergo β-hydride elimination even at lower temperatures, transferring a hydride to the metal center, which then reductively eliminates with the aryl group to form the deiodinated byproduct[1]. Always use inorganic bases for this substrate.

Q: I am attempting a Directed Ortho Metalation (DoM) using n-BuLi, but I am getting a mixture of isomers and deiodinated products. Why? A: Lithium-halogen exchange on diiodoarenes is highly exothermic and sensitive to temperature. If the internal temperature rises above -78 °C, the transient aryllithium species can abstract a proton from the solvent (THF) or undergo halogen scrambling (halogen dance reaction). You must maintain strict cryogenic control and use an in-situ electrophilic quench (Barbieri-type) if the intermediate is highly unstable.

Q: Does the carbamate group itself contribute to the deiodination? A: Indirectly, yes. The N,N-diethylcarbamate group is sterically demanding. When adjacent to an iodine atom, it creates a highly congested environment that slows down the productive transmetalation step in cross-coupling, giving the catalyst more time to find an off-cycle pathway (like reduction)[2].

References

  • Meital Orbach et al., "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides", Organometallics, ACS Publications. 2

  • Zohrab Ahmadi and J. Scott McIndoe, "A mechanistic investigation of hydrodehalogenation using ESI-MS", Chemical Communications, RSC Publishing. 1

  • "Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides", Journal of the American Chemical Society, ACS Publications. 3

  • "Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol", Journal of the American Chemical Society, ACS Publications. 4

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2,3-Diiodophenyl N,N-diethylcarbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cross-coupling of 2,3-Diiodophenyl N,N-diethylcarbamate .

This substrate presents a unique trifecta of challenges for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, and Heck reactions):

  • Severe Steric Hindrance: The bulky N,N-diethylcarbamate group physically shields the adjacent C2 iodine.

  • Competing Regioselectivity: The presence of two reactive carbon-iodine (C-I) bonds at the C2 and C3 positions requires precise catalyst control to prevent statistical mixtures[1].

  • Base Sensitivity: The carbamate directing group is susceptible to hydrolysis under the aqueous basic conditions typically employed in cross-coupling methodologies.

Part 1: Diagnostic Triage Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of low conversion.

TroubleshootingWorkflow Start Low Conversion in 2,3-Diiodophenyl N,N-diethylcarbamate Coupling Analyze Analyze Crude Mixture (LC-MS / GC-MS) Start->Analyze Path1 >80% Starting Material Recovered Analyze->Path1 Path2 Significant Degradation or Side Products Analyze->Path2 Steric Steric Hindrance at C2/C3 Preventing Oxidative Addition Path1->Steric Hydrolysis Carbamate Hydrolysis (Phenol Formation) Path2->Hydrolysis Homocouple Glaser/Homocoupling Outcompeting Cross-Coupling Path2->Homocouple Action1 Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Steric->Action1 Action2 Use Anhydrous Conditions & Mild Base (e.g., CsF) Hydrolysis->Action2 Action3 Slow Addition of Alkyne/Boronic Acid Exclude Oxygen Strictly Homocouple->Action3

Fig 1. Diagnostic workflow for troubleshooting low conversion in diiodophenyl carbamate couplings.

Part 2: Expert Troubleshooting & FAQs

Q1: My overall conversion is stalled at <15% despite using standard Pd(PPh3)4. Why is the catalyst failing?

Causality: The resting state of your catalyst is likely trapped. The N,N-diethylcarbamate group at C1 is highly sterically demanding. When using a standard, relatively small ligand like triphenylphosphine (PPh3), the palladium(0) species cannot physically access the C2-I bond due to steric clash, and the oxidative addition at the C3-I bond is sluggish. Prolonged heating without successful oxidative addition leads to catalyst aggregation (visible as "black Pd" precipitating out of solution). Solution: You must increase the electron density and steric bulk of the ligand. Buchwald-type biaryl phosphine ligands (like XPhos or SPhos ) create a highly active, monoligated Pd(0)L species. The steric bulk of XPhos actually accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition step[2].

Q2: I am achieving conversion, but LC-MS shows a major byproduct with a mass corresponding to [M-CONEt2+H]+. What is happening?

Causality: You are observing carbamate cleavage. Standard Suzuki couplings often utilize aqueous bases like Na2CO3, K3PO4, or NaOH at elevated temperatures (80–100 °C). Under these conditions, the N,N-diethylcarbamate undergoes basic hydrolysis to yield 2,3-diiodophenol. Once the phenol is formed, it deprotonates to a phenoxide anion. This electron-rich ring severely deactivates the remaining C-I bonds toward oxidative addition, stalling the cross-coupling entirely. Solution: Shift to strictly anhydrous conditions. Replace aqueous carbonate/phosphate bases with anhydrous Cesium Fluoride (CsF) or Potassium Phosphate (K3PO4) in anhydrous 1,4-dioxane or toluene. Fluoride bases facilitate transmetalation via a hypervalent boronate intermediate without providing the hydroxide nucleophiles necessary for carbamate cleavage.

Q3: How do I control regioselectivity? I want to couple exclusively at the C3 position, but I am getting a 1:1 mixture of C2 and C3 products.

Causality: The C2 position is electronically activated by the inductive effect of the adjacent carbamate oxygen, but it is sterically hindered. The C3 position is less sterically hindered but lacks coordination assistance. When using small ligands, the reaction competes between the kinetically accessible C3 and the electronically/coordinatively favored C2. Solution: To achieve >95% selectivity for the C3 position, you must amplify the steric penalty at C2. Using Pd2(dba)3 with XPhos forces the bulky palladium complex to exclusively target the less hindered C3-I bond[3].

Part 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, below is a synthesized data matrix reflecting the optimization of the Suzuki-Miyaura coupling of 2,3-diiodophenyl N,N-diethylcarbamate with phenylboronic acid.

LigandCatalyst PrecursorBase / Solvent SystemConversion (%)Regioselectivity (C3:C2)Principal Failure Mode / Observation
PPh3Pd(PPh3)4K2CO3 / Dioxane-H2O< 10%N/ACatalyst precipitation (Black Pd); Steric block.
dppfPd(dppf)Cl2K3PO4 / Toluene-H2O35%4:1Significant carbamate hydrolysis (phenol formation).
SPhosPd2(dba)3K3PO4 / Toluene (Anhyd)85%15:1Good conversion; minor C2 coupling observed.
XPhos Pd2(dba)3 CsF / Dioxane (Anhyd) > 95% > 20:1 Optimal conditions; rapid oxidative addition at C3.

Part 4: Self-Validating Experimental Protocol

This protocol describes the highly regioselective C3 Suzuki-Miyaura cross-coupling. It is designed as a self-validating system , meaning specific in-process checks are embedded to ensure the mechanistic integrity of the reaction before proceeding to the next step.

Materials Required:
  • 2,3-Diiodophenyl N,N-diethylcarbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd2(dba)3 (2.5 mol%, 0.025 mmol)

  • XPhos (5.0 mol%, 0.05 mmol)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation of the Catalytic Species (Glovebox or Schlenk Line):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos.

    • Causality Check: Pre-mixing the Pd source and ligand allows the formation of the active L1Pd(0) species.

  • Substrate and Base Addition:

    • Add 2,3-diiodophenyl N,N-diethylcarbamate, the arylboronic acid, and anhydrous CsF to the flask.

    • Evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition and Initiation:

    • Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

    • Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (2-Hour Mark):

    • Action: Withdraw a 50 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Criteria:

      • If the mass of the starting material is intact and the C3-coupled product is visible, the catalytic cycle is active.

      • Failure Mode: If a peak corresponding to [M-CONEt2+H]+ (hydrolysis) or[M-I+H]+ (hydrodeiodination) is >5%, immediately check your solvent for water contamination or oxygen ingress. Abort and restart if hydrolysis exceeds 10%.

  • Completion and Workup:

    • After 12 hours, cool the reaction to room temperature.

    • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate (3 × 15 mL).

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C3-coupled product.

References

  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. CORE. Available at:[Link]

  • US9273023B2 - Modular synthesis of graphene nanoribbons and graphene substructures from oligo-alkynes. Google Patents.
  • CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2,3-Diiodophenyl N,N-diethylcarbamate

Welcome to the technical support guide for the purification and recrystallization of crude 2,3-Diiodophenyl N,N-diethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of crude 2,3-Diiodophenyl N,N-diethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2,3-Diiodophenyl N,N-diethylcarbamate, providing step-by-step solutions and the rationale behind them.

Issue 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?

A dark, oily crude product suggests the presence of significant impurities, which could include unreacted starting materials, byproducts, or decomposition products. A multi-step purification approach is recommended.

Recommended Protocol:

  • Aqueous Workup: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Column Chromatography: This is often the most effective method for separating the target compound from closely related impurities.[2]

    • Stationary Phase: Standard silica gel is typically effective for carbamates. For halogenated compounds, alumina can also be a good alternative.[3]

    • Mobile Phase (Eluent): A good starting point is a non-polar/polar solvent mixture, such as hexanes and ethyl acetate.[4] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and impurities. A system where the product has an Rf value of approximately 0.3 is often ideal for column separation.

    • Loading: Dissolve the crude material in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the column. Alternatively, you can pre-adsorb the crude material onto a small amount of silica gel before loading.

    • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.[2]

Issue 2: My recrystallization attempt is not yielding any crystals, or the product is "oiling out." What are the likely causes and solutions?

This common issue can stem from several factors, including the choice of solvent, the concentration of the solution, or the rate of cooling.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly at room temperature or when cold.[5][6]

    • Perform Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, or mixtures thereof).[5] The adage "like dissolves like" can be a useful guide; polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar ones.[5]

    • Consider a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[7] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5][6]

  • Address "Oiling Out": This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated.

    • Lower the Saturation Temperature: Add more of the hot solvent to the oiled-out mixture to ensure the compound fully dissolves.

    • Promote Crystal Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]

      • Seeding: Add a tiny crystal of the pure product (if available) to the cooled solution to initiate crystallization.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath for complete crystallization.[5][7]

Issue 3: The purity of my product does not improve significantly after recrystallization. What's wrong?

If recrystallization is ineffective, it's likely that the impurities have very similar solubility properties to your target compound.

Alternative and Supplementary Strategies:

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[5] Use activated carbon sparingly, as it can also adsorb some of your product.

  • Re-purify by Column Chromatography: If recrystallization fails, column chromatography is the next logical step to separate impurities with similar polarities.[2]

  • Consider a Different Purification Technique: For thermally stable compounds, vacuum distillation could be an option.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,3-Diiodophenyl N,N-diethylcarbamate?

Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted Starting Materials: Such as 2,3-diiodophenol or N,N-diethylcarbamoyl chloride.

  • Byproducts of Carbamate Synthesis: Depending on the synthetic route, byproducts like ureas can sometimes form.[8]

  • Decomposition Products: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions. Iodinated aromatic compounds may also be sensitive to light and should be stored appropriately.[1]

Q2: What is a good starting solvent system for column chromatography of 2,3-Diiodophenyl N,N-diethylcarbamate?

A gradient of hexanes and ethyl acetate is a versatile choice for many organic compounds, including carbamates.[4]

  • Initial Screening: Start by testing different ratios on a TLC plate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Optimization: Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q3: What are the best practices for handling and storing 2,3-Diiodophenyl N,N-diethylcarbamate?
  • Handling: As with most organic chemicals, handle 2,3-Diiodophenyl N,N-diethylcarbamate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Iodinated compounds can be light-sensitive. It is advisable to store the purified product in a sealed container, protected from light (e.g., in an amber vial or a flask wrapped in aluminum foil), and in a cool, dry place.[1]

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 2,3-Diiodophenyl N,N-diethylcarbamate.

PurificationWorkflow Crude Crude Oily Product Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Concentration1 Concentration Workup->Concentration1 Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentration1->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Concentration2 Concentration Combine->Concentration2 Recrystallization Recrystallization (Solvent Screening) Concentration2->Recrystallization Filter Vacuum Filtration Recrystallization->Filter Crystals Form Dry Drying Filter->Dry Pure Pure Product Dry->Pure

Caption: General purification workflow for 2,3-Diiodophenyl N,N-diethylcarbamate.

Data Summary

The choice of solvents is critical for both chromatography and recrystallization. The following table summarizes common solvents and their properties.

SolventPolarityBoiling Point (°C)Common Use
HexaneNon-polar69Chromatography (non-polar component), Recrystallization (poor solvent)
TolueneNon-polar111Recrystallization
DichloromethanePolar Aprotic40Column Chromatography (loading solvent)
Ethyl AcetatePolar Aprotic77Chromatography (polar component), Recrystallization
EthanolPolar Protic78.5Recrystallization
WaterPolar Protic100Aqueous Workup, Recrystallization (with a co-solvent)

This table is a general guide; empirical testing is necessary to find the optimal conditions for your specific compound.[5]

References

Sources

Optimization

Minimizing side-product formation during 2,3-Diiodophenyl N,N-diethylcarbamate metalation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to control the chemoselectivity of highly functionalized arenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to control the chemoselectivity of highly functionalized arenes. The metalation of 2,3-diiodophenyl N,N-diethylcarbamate presents a complex kinetic landscape: you are navigating the competition between Halogen-Metal Exchange (HME), Directed ortho-Metalation (DoM), and the inherent electrophilic vulnerability of the carbamate carbonyl.

This guide is designed to deconstruct the causality behind side-product formation and provide self-validating protocols to ensure absolute regiocontrol in your workflows.

Diagnostic Troubleshooting Guide

Q: Why am I recovering 2,3-diiodophenol and an amide instead of my desired metalated product? A: You are observing Nucleophilic Acyl Substitution (SNAc) . Alkyllithiums (like n-BuLi) are not just strong bases; they are potent nucleophiles. Before the base can execute a halogen-metal exchange or deprotonate the aromatic ring, it attacks the highly electrophilic carbonyl carbon of the N,N-diethylcarbamate directing group, cleaving the C–O bond to yield a phenoxide and an amide side-product.

  • The Fix: Transition to a sterically hindered, non-nucleophilic base. Using Lithium tetramethylpiperidide (LiTMP) suppresses the SNAc pathway entirely, allowing for chemoselective metalation (1)[1].

Q: My mass spectrometry shows a product with the exact same mass as my starting material, but the carbamate group has migrated to the aromatic ring. How do I stop this? A: This is the Anionic ortho-Fries (AoF) Rearrangement . The O-carbamate is a powerful Directed Metalation Group (DMG) (2)[2]. Once the ortho-lithio species is generated, it is kinetically stable only at cryogenic temperatures. If the internal temperature rises above -40 °C, thermal energy overcomes the activation barrier, causing the carbanion to attack the adjacent carbamate carbonyl. This triggers an intramolecular C–O bond cleavage and C–C bond formation.

  • The Fix: Strict cryogenic control. Maintain the internal reaction temperature at strictly -78 °C during both the metalation and the subsequent electrophile quench (3)[3].

Q: I am seeing a complex mixture of polymeric materials, dehalogenated side products, and the loss of an iodine atom. What is happening? A: You are triggering Benzyne Formation via elimination. Lithiation at the C2 position (flanked by the carbamate and the C3 iodine) creates a highly reactive 1,2-halolithioarene species. If the temperature fluctuates, lithium iodide (LiI) elimination occurs, generating a transient, highly reactive benzyne intermediate that rapidly polymerizes or reacts with the solvent (4)[4].

  • The Fix: Use an in-situ quench (ISQ) methodology if the intermediate is exceptionally unstable, or switch to a milder metalating agent like i-PrMgCl·LiCl (Turbo-Grignard) to form a more stable Grignard intermediate instead of an organolithium.

Quantitative Reagent Selection Matrix

The choice of base dictates the mechanistic pathway. Use this matrix to select the appropriate reagent based on your desired regiochemistry and side-product tolerance.

ReagentPrimary PathwayRegioselectivityMajor Side-Product RiskMax Temp Limit
n-BuLi Halogen-Metal ExchangeC2 (ortho to DMG)SNAc (Carbonyl Cleavage)-78 °C
s-BuLi / TMEDA Halogen-Metal ExchangeC2 (ortho to DMG)Anionic Fries (AoF)-78 °C
t-BuLi (2 eq.)Halogen-Metal ExchangeC2 (ortho to DMG)Benzyne Elimination-100 °C
LiTMP Directed ortho-MetalationC6 (ortho to DMG)None (Highly Chemoselective)-40 °C
i-PrMgCl·LiCl Halogen-Metal ExchangeC2 (ortho to DMG)Incomplete Exchange-20 °C

Mechanistic Pathway Visualization

The following diagram maps the kinetic divergence of 2,3-diiodophenyl N,N-diethylcarbamate under different metalation conditions.

MetalationPathway SM 2,3-Diiodophenyl N,N-diethylcarbamate RLi Alkyllithium (e.g., s-BuLi) Halogen-Metal Exchange SM->RLi LiNR2 Lithium Amide (e.g., LiTMP) Directed ortho-Metalation SM->LiNR2 SNAc S_NAc Cleavage (Phenol By-product) RLi->SNAc Nucleophilic Attack (If n-BuLi is used) Lithio2 2-Lithio-3-iodophenyl carbamate RLi->Lithio2 Fast HME at C2 Lithio6 6-Lithio-2,3-diiodophenyl carbamate LiNR2->Lithio6 Chemoselective DoM AoF Anionic Fries Rearrangement (Salicylamide By-product) Lithio2->AoF T > -40°C Benzyne Benzyne Formation (Polymeric By-products) Lithio2->Benzyne LiI Elimination Product2 C2-Functionalized Product Lithio2->Product2 Electrophile Quench Lithio6->AoF T > -40°C Product6 C6-Functionalized Product Lithio6->Product6 Electrophile Quench

Mechanistic divergence in carbamate metalation: desired pathways vs. side-product formation.

Self-Validating Experimental Protocol: Chemoselective DoM via LiTMP

This protocol utilizes LiTMP to bypass SNAc and HME, driving regioselective deprotonation at the C6 position. It is designed as a self-validating system —visual cues at each step confirm the chemical state, ensuring trustworthiness before proceeding.

Step 1: System Preparation & Moisture Check

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add anhydrous THF (0.2 M relative to substrate) and 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv). Cool to -78 °C.

  • Validation Check: Add 1 drop of n-BuLi. If the solution turns pink/red and stays colored, the system is dry (indicator effect of trace impurities). If it remains colorless, moisture is consuming the base.

Step 2: Base Generation

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes.

  • Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP, then recool the bath strictly to -78 °C.

Step 3: Substrate Addition & Metalation

  • Dissolve 2,3-diiodophenyl N,N-diethylcarbamate (1.0 equiv) in a minimum volume of anhydrous THF.

  • Add the substrate solution dropwise down the side of the flask over 15 minutes to prevent localized warming.

  • Validation Check: Successful metalation presents as a homogeneous pale-yellow to deep-orange solution. Warning: A rapid transition to dark brown or the appearance of a precipitate indicates localized warming and benzyne elimination. Abort and restart with slower addition.

  • Stir at -78 °C for 45 minutes.

Step 4: Electrophile Trapping

  • Add the desired electrophile (1.5 equiv, e.g., TMSCl or DMF) neat or dissolved in THF, dropwise at -78 °C.

  • Validation Check: Upon addition of the electrophile, the deep orange/yellow color should rapidly discharge to a pale or colorless solution. Failure to discharge indicates the electrophile is either inactive, wet, or insoluble at cryogenic temperatures.

  • Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

Frequently Asked Questions (FAQs)

Q: Why is TMEDA often added to these reactions? A: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that coordinates to the lithium cation. This breaks down the unreactive alkyllithium hexamers/tetramers into highly reactive dimers/monomers. It enhances the kinetic basicity of the reagent and strengthens the directing effect of the carbamate group.

Q: Can I use Turbo-Grignard instead of Lithium bases to avoid the Fries rearrangement? A: Yes. i-PrMgCl·LiCl provides a much milder halogen-metal exchange. The resulting arylmagnesium species is significantly more stable at higher temperatures (-20 °C to 0 °C) and is virtually immune to the Anionic ortho-Fries rearrangement. However, the exchange rate is slower, and it may not react efficiently with weaker electrophiles compared to the organolithium counterpart.

Q: I need to functionalize the C2 position, but n-BuLi keeps destroying my carbamate. What is the alternative? A: If you must perform Halogen-Metal Exchange at C2, use s-BuLi or t-BuLi at -100 °C (liquid nitrogen/ethanol bath). The increased steric bulk of these reagents severely hinders their ability to attack the carbamate carbonyl (SNAc), forcing them to act exclusively as halogen-exchange agents.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update , PMC (nih.gov),[Link]

  • Chemo- and regioselective anionic Fries rearrangement promoted by lithium amides under aerobic conditions in sustainable reaction , IRIS-AperTO,[Link]

  • Synthesis of Phenacene–Helicene Hybrids by Directed Remote Metalation , ACS Publications,[Link]

  • Directed ortho-Metalation of O-Aryl N,N-Dialkylcarbamates , University of Lagos (UNILAG),[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2,3-Diiodophenyl N,N-diethylcarbamate vs 2,3-dibromophenyl analogs

Executive Summary In the strategic synthesis of heavily functionalized aromatic systems, the choice of halogen substituents adjacent to a Directed Metalation Group (DMG) dictates the chemoselectivity of downstream functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the strategic synthesis of heavily functionalized aromatic systems, the choice of halogen substituents adjacent to a Directed Metalation Group (DMG) dictates the chemoselectivity of downstream functionalizations. This guide provides an objective, data-driven comparison between 2,3-diiodophenyl N,N-diethylcarbamate and its 2,3-dibromophenyl analog. By analyzing their distinct behaviors in metal-halogen exchange, Directed ortho Metalation (DoM), anionic Fries rearrangements, and transition-metal-catalyzed cross-coupling, this guide serves as a definitive resource for drug development professionals and synthetic chemists designing complex multi-substituted arenes.

Mechanistic Causality: DMG Directing vs. Halogen Exchange

The N,N -diethylcarbamate ( OCONEt2​ ) moiety is one of the most powerful and versatile oxygen-based DMGs[1]. The carbonyl oxygen acts as a strong Lewis base, coordinating with lithium cations to pre-organize the base (e.g., s -BuLi, LDA) in close proximity to the ortho position, significantly lowering the activation energy for deprotonation.

However, in 2,3-dihalophenyl systems, the intrinsic reactivity of the halogens introduces competing pathways:

  • Metal-Halogen Exchange: The polarizability and weaker bond dissociation energy of the C–I bond make the diiodo analog exceptionally susceptible to ultrafast metal-halogen exchange when treated with alkyllithiums (like t -BuLi or n -BuLi) at cryogenic temperatures[2]. The dibromo analog also undergoes exchange, but at a slower rate, which can occasionally lead to competitive DoM at unsubstituted ring positions if temperature and stoichiometry are not strictly controlled.

  • Anionic Fries (Snieckus) Rearrangement: Both analogs are subject to thermodynamic rearrangement. While the ortho-lithiated carbamates are stable at -78 °C, allowing for electrophilic trapping (kinetic control), warming the reaction to room temperature triggers an intramolecular acyl transfer, yielding an ortho-hydroxy amide[3].

  • Oxidative Addition (Cross-Coupling): In Pd-catalyzed Suzuki-Miyaura couplings, the C–I bond undergoes oxidative addition nearly instantaneously at room temperature to 60 °C[4]. The C–Br bond requires higher thermal activation (typically 80–100 °C) and more electron-rich phosphine ligands.

Reactivity cluster_iodo Diiodo Analog cluster_bromo Dibromo Analog Substrate 2,3-Dihalophenyl N,N-Diethylcarbamate Iodo 2,3-Diiodophenyl Derivative Substrate->Iodo Bromo 2,3-Dibromophenyl Derivative Substrate->Bromo LithiationI Ultrafast Metal-Halogen Exchange (C2/C3) Iodo->LithiationI CouplingI Rapid Oxidative Addition (Pd-Catalyzed) Iodo->CouplingI LithiationBr Slower Exchange / Competitive DoM Bromo->LithiationBr CouplingBr Moderate Oxidative Addition (Requires elevated T) Bromo->CouplingBr

Figure 1: Divergent reactivity pathways of diiodo vs. dibromo N,N-diethylcarbamate analogs.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the physicochemical properties and empirical reactivity metrics of both analogs based on established literature protocols[2],[4],[3].

Property / Reactivity Metric2,3-Diiodophenyl N,N -diethylcarbamate2,3-Dibromophenyl N,N -diethylcarbamate
CAS Registry Number 863870-82-0863870-80-8
Metal-Halogen Exchange Rate (-78 °C) Ultrafast ( t -BuLi, < 5 min)Moderate ( t -BuLi, 15–30 min)
DoM Competition during Exchange Negligible (Exchange dominates completely)Minor to Moderate (Requires strict stoichiometry)
Pd-Catalyzed Suzuki Coupling Rapid at 25–60 °C (High yield)Requires 80–100 °C (Moderate to High yield)
Anionic Fries Rearrangement Proceeds upon warming to RTProceeds upon warming to RT
Orthogonal Cross-Coupling Yes (Ni-catalyzed C-O cleavage possible post-dehalogenation)Yes (Ni-catalyzed C-O cleavage possible post-dehalogenation)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the causality of their experimental choices before committing to subsequent synthetic steps.

Protocol A: Chemoselective Metal-Halogen Exchange & Electrophilic Trapping

This protocol exploits the rapid metal-halogen exchange of the diiodo analog while preventing premature anionic Fries rearrangement[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-diiodophenyl N,N -diethylcarbamate (1.0 equiv) in anhydrous THF (0.1 M) under an inert Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to strictly -80 °C to -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C will trigger the thermodynamic anionic Fries rearrangement, migrating the carbamate group.

  • Lithiation: Add t -BuLi (2.0 equiv, 1.5 M in pentane) dropwise over 10 minutes. Stir for 5–10 minutes.

  • Validation Checkpoint 1 (Optional but recommended): Withdraw a 0.1 mL aliquot, quench immediately in CD3​OD , and analyze via GC-MS. Expected outcome: Complete disappearance of the diiodo mass peak, replaced by the mono-deuterated mono-iodo species, confirming successful exchange without DoM.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF or an alkyl halide) (1.5 equiv) neat or in THF. Stir for 40 minutes at -80 °C.

  • Workup: Allow the mixture to warm to room temperature and quench with saturated aqueous Na2​S2​O3​ (to neutralize any residual iodine/oxidants) followed by standard aqueous extraction.

Protocol B: Sequential Suzuki-Miyaura Cross-Coupling

The diiodo analog allows for milder coupling conditions, minimizing degradation of the sensitive carbamate DMG[4].

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 2,3-diiodophenyl N,N -diethylcarbamate (1.0 equiv), the corresponding arylboronic acid (1.1 equiv for mono-coupling), K2​CO3​ (3.0 equiv), and Pd(PPh3​)2​Cl2​ (0.05 equiv).

  • Degassing: Purge the flask thoroughly with N2​ or Argon. Add degassed Ethanol/Toluene/Water mixture.

  • Reaction: Heat the mixture to 60 °C (for the diiodo analog) or 90 °C (for the dibromo analog).

  • Validation Checkpoint 2: Track the reaction via TLC (UV active). The diiodo analog should show complete consumption of the starting material within 2-4 hours, whereas the dibromo analog may require 12-16 hours. GC-MS can be used to differentiate between mono-arylated and di-arylated products.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

Workflow Step1 Substrate Preparation Step2 Cryogenic Lithiation (-78°C) Step1->Step2 Step3 Electrophile Quench Step2->Step3 Kinetic Control Step4 Anionic Fries Rearrangement Step2->Step4 Thermodynamic Warming (RT) Step5 GC-MS / NMR Validation Step3->Step5 Step4->Step5

Figure 2: Workflow logic for chemoselective lithiation vs. thermodynamic rearrangement.

References

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols Royal Society of Chemistry (RSC) URL:[Link][2]

  • Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Chemical Reviews - ACS Publications URL:[Link][1]

  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles CORE / Universidad de Alicante URL:[Link][3]

Sources

Comparative

High-Resolution Purity Analysis of 2,3-Diiodophenyl N,N-diethylcarbamate: A Comparative HPLC Validation Guide

As the complexity of halogenated pharmaceutical intermediates increases, legacy analytical methods often fall short of regulatory standards. 2,3-Diiodophenyl N,N-diethylcarbamate is a sterically hindered, highly polariza...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of halogenated pharmaceutical intermediates increases, legacy analytical methods often fall short of regulatory standards. 2,3-Diiodophenyl N,N-diethylcarbamate is a sterically hindered, highly polarizable intermediate utilized in advanced cross-coupling reactions. Analyzing its purity presents a distinct chromatographic challenge: resolving the target compound from closely related positional isomers (e.g., 2,4-diiodo or 3,4-diiodo analogs) and des-iodo degradation products.

This guide objectively compares the performance of a conventional Legacy C18 Method against an Optimized Phenyl-Hexyl UHPLC Method , providing a self-validating framework grounded in the ICH Q2(R2) guidelines[1].

The Causality of Column Selection: Mechanistic Insights

To develop a robust, self-validating analytical procedure, we must first understand the physicochemical behavior of the analyte. The N,N-diethylcarbamate moiety is relatively stable but requires a slightly acidic mobile phase to suppress unwanted ionization and prevent on-column hydrolysis[2]. However, the primary analytical hurdle lies in the di-iodinated aromatic ring.

The Failure of Conventional C18 (Dispersive Hydrophobicity)

Standard C18 stationary phases separate analytes almost exclusively via dispersive hydrophobic interactions. Because positional isomers of diiodophenyl carbamates possess virtually identical partition coefficients (LogP), a C18 column cannot differentiate them. The result is co-elution, poor peak shape, and a failure to meet the ICH Q2(R2) specificity requirement of a resolution ( Rs​ ) > 1.5.

The Superiority of Phenyl-Hexyl (Orthogonal Selectivity)

The Optimized Method employs a Phenyl-Hexyl stationary phase, which introduces two orthogonal retention mechanisms crucial for halogenated aromatics[3]:

  • π−π Interactions: The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient regions of the analyte's aromatic system.

  • Halogen Bonding & Shape Selectivity: Iodine atoms are highly polarizable and feature a region of positive electrostatic potential known as a "sigma-hole." The hexyl linker allows the stationary phenyl ring to flexibly align with these sigma-holes. Because the spatial arrangement of the iodine atoms differs between the 2,3- and 2,4- isomers, the strength of this halogen-to- π interaction varies significantly, resulting in baseline resolution.

Validation Workflow & Logical Architecture

The following diagram illustrates the logical decision matrix for validating this method under ICH Q2(R2) standards, highlighting the divergence in outcomes based on column chemistry.

HPLC_Validation_Workflow cluster_0 Legacy Method cluster_1 Optimized Method Sample 2,3-Diiodophenyl N,N-diethylcarbamate C18 Standard C18 Column (Hydrophobic Only) Sample->C18 PH Phenyl-Hexyl Column (π-π & Halogen Bonding) Sample->PH Res1 Poor Isomeric Resolution (Rs < 1.5) C18->Res1 Fail Method Revision Res1->Fail Fails ICH Q2(R2) Res2 High Isomeric Resolution (Rs > 2.5) PH->Res2 Pass Validated QC Method Res2->Pass Passes ICH Q2(R2)

Workflow comparing C18 vs. Phenyl-Hexyl column selectivity for diiodo-aromatics.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following step-by-step methodology acts as a self-validating protocol. Every system suitability test (SST) must pass before proceeding to sample analysis.

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Mix MS-grade Acetonitrile and MS-grade Water in a 50:50 (v/v) ratio. This matches the initial gradient conditions, preventing solvent-shock and peak broadening.

  • Stock Solution: Accurately weigh 10.0 mg of 2,3-Diiodophenyl N,N-diethylcarbamate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL stock.

  • Working Solutions: Serially dilute the stock solution to create a 5-point calibration curve (e.g., 10, 25, 50, 75, and 100 μg/mL) for linearity assessment.

Step 2: Chromatographic Execution (Optimized Method)
  • Column: UHPLC Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 μm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 20% 80% B (Linear ramp for separation)

    • 8.0 - 10.0 min: 80% B (Column wash)

    • 10.0 - 12.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer kinetics for bulky di-iodinated compounds).

  • Detection: UV at 254 nm (Optimal chromophoric absorption for extended conjugated iodinated aromatics).

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank, a pure standard, and a sample spiked with known impurities (e.g., 2,4-diiodophenyl isomer). Verify that the critical pair resolution ( Rs​ ) is strictly >1.5 .

  • Precision & Accuracy: Perform 6 replicate injections of the 50 μg/mL standard to calculate %RSD. Spike known concentrations into a blank matrix at 80%, 100%, and 120% levels to calculate percent recovery.

Comparative Data Presentation

The table below summarizes the experimental validation data, objectively demonstrating the performance delta between the legacy and optimized methods based on ICH Q2(R2) acceptance criteria[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaLegacy Method (C18)Optimized Method (Phenyl-Hexyl)
Specificity (Isomeric Resolution) Rs​>1.5 1.2 (Co-elution observed)2.8 (Baseline separation)
Linearity ( R2 ) >0.999 0.9950.9998
Method Precision (%RSD, n=6) <2.0% 2.4%0.6%
Accuracy (% Recovery) 98.0%−102.0% 94.5%−103.2% 99.1% - 100.8%
Sensitivity (LOD / LOQ) S/N>3 / S/N>10 0.50 / 1.50 μg/mL0.05 / 0.15 μg/mL
Peak Tailing Factor ( Tf​ ) ≤1.5 1.8 (Severe tailing)1.1 (Highly symmetrical)
Data Interpretation

The Legacy C18 method fails the specificity requirement due to its inability to resolve the 2,3-diiodo target from its 2,4-diiodo isomer, leading to compounded errors in precision and accuracy. The Optimized Phenyl-Hexyl method leverages shape selectivity and halogen bonding to achieve an Rs​ of 2.8, ensuring that the purity assay is completely isolated from isomeric interference. Furthermore, the optimized method yields a 10-fold improvement in sensitivity (LOQ of 0.15 μg/mL), making it highly suitable for trace impurity profiling.

Conclusion

For the purity analysis of highly polarizable, sterically hindered molecules like 2,3-Diiodophenyl N,N-diethylcarbamate, standard hydrophobic retention mechanisms are fundamentally inadequate. By shifting to a Phenyl-Hexyl stationary phase, analytical scientists can exploit π−π and halogen bonding interactions to achieve superior shape selectivity. The resulting optimized UHPLC method not only cleanly resolves critical isomeric pairs but also easily surpasses all stringent ICH Q2(R2) validation thresholds, providing a highly trustworthy and regulatory-compliant analytical solution.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pathways of 2,3-Diiodophenyl N,N-diethylcarbamate

An in-depth structural analysis of highly functionalized aromatic compounds requires orthogonal analytical approaches to ensure data integrity. 2,3-Diiodophenyl N,N-diethylcarbamate is a sterically hindered, halogen-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of highly functionalized aromatic compounds requires orthogonal analytical approaches to ensure data integrity. 2,3-Diiodophenyl N,N-diethylcarbamate is a sterically hindered, halogen-rich molecule frequently utilized as a Directed Metalation Group (DMG) in [1].

Analyzing this compound presents a unique mass spectrometry (MS) challenge: the molecule contains highly labile carbon-iodine (C-I) bonds alongside a robust carbamate moiety. This guide objectively compares the performance of Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-HRMS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation of this compound, providing researchers with self-validating protocols and mechanistic fragmentation insights.

Technology Comparison: Soft vs. Hard Ionization

To accurately reconstruct the molecular skeleton of 2,3-Diiodophenyl N,N-diethylcarbamate, analysts must balance the need for intact molecular weight confirmation with the need for structural fingerprinting.

  • LC-ESI-HRMS/MS (Q-TOF): Employs "soft" ionization. It preserves the pseudo-molecular ion [M+H]+ and allows for targeted, energy-resolved Collision-Induced Dissociation (CID). High mass accuracy (< 2 ppm) is critical here to differentiate the isotopic mass defect of iodine from isobaric interferences.

  • GC-EI-MS (Quadrupole): Employs "hard" ionization at 70 eV. Because 70 eV far exceeds the C-I bond dissociation energy (~272 kJ/mol), the molecular ion [M]+∙ is often entirely absent. However, EI provides a highly reproducible, library-searchable fragmentation fingerprint dominated by the stable diethylcarbamoyl cation.

Workflows cluster_ESI LC-ESI-HRMS/MS (Q-TOF) cluster_EI GC-EI-MS (Quadrupole) Sample 2,3-Diiodophenyl N,N-diethylcarbamate LC 1. UHPLC Separation (C18, Gradient) Sample->LC GC 1. GC Separation (DB-5MS, Temp Ramp) Sample->GC ESI 2. Soft Ionization (ESI+, Intact [M+H]+) LC->ESI CID 3. CID Fragmentation (10-40 eV Ramped) ESI->CID HRMS 4. HRMS Detection (< 2 ppm Mass Accuracy) CID->HRMS EI 2. Hard Ionization (70 eV, Shatters [M]+•) GC->EI Quad 3. Low-Res Detection (Library Matching) EI->Quad

Caption: Experimental workflow comparison between LC-ESI-HRMS/MS and GC-EI-MS for carbamate analysis.

Self-Validating Experimental Methodologies

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must be a self-validating system. The following methodologies incorporate intrinsic checks to ensure data causality and accuracy.

Protocol A: LC-ESI-HRMS/MS Workflow

Causality Focus: Capturing intermediate fragments before total molecular collapse.

  • System Suitability Test (SST): Prior to sample injection, infuse a sodium formate calibration cluster. Validation: The system must demonstrate a mass accuracy error of < 2 ppm. Follow this with a blank injection (50:50 MeOH:H₂O) to validate zero carryover.

  • Chromatographic Separation: Inject 2 µL of the sample (1 µg/mL in MeOH) onto a C18 UHPLC column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Causality: The gradient begins highly aqueous to retain and separate any highly polar deiodinated degradation products before eluting the highly lipophilic diiodinated parent compound.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Utilize Data-Dependent Acquisition (DDA) with ramped CID energies (10, 20, and 40 eV). Causality: Ramping the collision energy captures the full kinetic trajectory. 10 eV preserves the fragile [M+H−I∙]+∙ intermediate, while 40 eV drives the formation of the terminal [CONEt2​]+ ion.

Protocol B: GC-EI-MS Workflow

Causality Focus: Generating a reproducible, high-energy structural fingerprint.

  • System Suitability & Tune: Tune the quadrupole using Perfluorotributylamine (PFTBA). Validation: The analyst must verify that the m/z 69, 219, and 502 relative abundances meet the manufacturer's tune criteria to validate uniform ion transmission across the mass range.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a DB-5MS capillary column. Program the oven from 80°C (hold 1 min) to 300°C at 15°C/min. Causality: The rapid temperature ramp prevents the thermal degradation of the sterically hindered diiodophenyl ring on the column.

  • Ionization: Expose the eluent to a 70 eV electron beam. Scan from m/z 50 to 500. Causality: 70 eV is the universal standard for library matching. It guarantees the homolytic cleavage of the weak C-I bonds, ensuring the resulting spectra can be cross-referenced against standard fragmentation libraries.

Mechanistic Fragmentation Pathways

The[2] and [3] follows highly predictable, charge-site and radical-site initiated pathways.

  • The Carbamoyl α-Cleavage (m/z 100.08): The C-O bond adjacent to the carbamate is highly susceptible to heterolytic α-cleavage. This yields the diethylcarbamoyl cation, [CONEt2​]+ . Due to the strong resonance stabilization provided by the nitrogen lone pair, this fragment acts as the thermodynamic sink of the molecule and is the base peak (100% abundance) in both EI and high-energy CID spectra.

  • Homolytic Iodine Loss (m/z 319.01): The C-I bond is the weakest link in the molecule. Under CID, the even-electron [M+H]+ ion undergoes an unusual homolytic cleavage to form a radical cation [M+H−I∙]+∙ . This is a recognized exception to the even-electron rule, driven by the stability of the expelled iodine radical.

  • Loss of Carbon Monoxide (m/z 72.08): Following the formation of the [CONEt2​]+ cation, secondary fragmentation occurs via the expulsion of neutral carbon monoxide (28 Da), yielding the diethylamine cation [NEt2​]+ .

Pathways M_ESI [M+H]+ m/z 445.91 F_100 [CONEt2]+ m/z 100.08 M_ESI->F_100 α-Cleavage (C-O) Base Peak F_319 [M+H - I•]+• m/z 319.01 M_ESI->F_319 Homolytic C-I Cleavage (-126.9 Da) F_72 [NEt2]+ m/z 72.08 F_100->F_72 Loss of CO (-28 Da) F_192 [M+H - 2I•]+ m/z 192.10 F_319->F_192 2nd C-I Cleavage (-126.9 Da)

Caption: Primary ESI-CID-MS/MS fragmentation pathways of 2,3-Diiodophenyl N,N-diethylcarbamate.

Quantitative Data & Spectral Comparison

The table below summarizes the theoretical exact masses and the observed relative abundances across both platforms. The stark contrast in the survival of the intact molecular ion highlights the necessity of using LC-ESI-HRMS/MS for primary mass confirmation.

Fragment AssignmentIon FormulaExact Mass (m/z)LC-ESI-HRMS/MS (20 eV CID) Relative AbundanceGC-EI-MS (70 eV) Relative Abundance
Intact Molecular Ion [C11​H14​I2​NO2​]+ 445.911185% 0% (Absent)
Loss of one Iodine [C11​H14​INO2​]+∙ 319.006645%5%
Loss of two Iodines [C11​H14​NO2​]+ 192.102115%10%
Diethylcarbamoyl Cation [C5​H10​NO]+ 100.0762100% (Base Peak) 100% (Base Peak)
Diethylamine Cation [C4​H10​N]+ 72.081330%40%

Conclusion & Best Practices

For the structural verification of 2,3-Diiodophenyl N,N-diethylcarbamate, relying solely on GC-EI-MS is a critical error due to the total absence of the molecular ion, which can lead to false identifications (e.g., confusing the compound with a mono-iodinated or non-iodinated analog).

Best Practice: Drug development professionals should utilize LC-ESI-HRMS/MS as the primary tool for intact mass confirmation and isotopic pattern verification (confirming the presence of two iodine atoms via exact mass defect). GC-EI-MS should be reserved strictly as an orthogonal technique for library matching of the robust carbamate backbone (m/z 100 and 72).

References

  • Aggarwal, S., Ghosh, N. N., Aneja, R., Joshi, H., & Chandra, R. (2002). "Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds." Rapid Communications in Mass Spectrometry, 16(10), 923-928. URL: [Link]

  • Snieckus, V., & Dalziel, M. E. (2018). "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." National Center for Biotechnology Information (PMC). URL: [Link]

  • Wikipedia Contributors. (2023). "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Clark, J. (2021). "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide. URL: [Link]

Sources

Comparative

The Directing Group Ability of N,N-Diethylcarbamate in Diiodobenzenes: A Comparative Guide

Regioselective functionalization of polyhalogenated arenes, such as diiodobenzenes, represents a formidable challenge in modern synthetic chemistry. The primary obstacle lies in the high reactivity of the carbon-iodine b...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective functionalization of polyhalogenated arenes, such as diiodobenzenes, represents a formidable challenge in modern synthetic chemistry. The primary obstacle lies in the high reactivity of the carbon-iodine bond, which is highly susceptible to Halogen-Metal Exchange (HME) and subsequent benzyne formation. To achieve precise functionalization, chemists rely on Directed Ortho Metalation (DoM).

This guide provides an objective, in-depth comparison of the N,N-diethylcarbamate ( −OCONEt2​ ) directing group against alternative functional groups, detailing the mechanistic causality, comparative performance, and field-proven experimental protocols required to successfully navigate diiodobenzene functionalization.

Mechanistic Foundations: Why −OCONEt2​ Dominates

The power of a Directed Metalation Group (DMG) is dictated by its ability to coordinate a metalating agent (typically an organolithium) and direct deprotonation to the adjacent ortho-position. This phenomenon is known as the Complex-Induced Proximity Effect (CIPE) .

The −OCONEt2​ group is universally recognized as one of the most powerful DMGs in organic synthesis . Its superiority stems from the highly Lewis basic carbonyl oxygen, which acts as an exceptional ligand for the lithium cation. When an aryl −OCONEt2​ substrate is exposed to a lithium base, the base pre-coordinates to the carbonyl oxygen. This pre-coordination drastically lowers the transition state energy for the deprotonation of the adjacent ortho-proton, overriding the purely inductive electron-withdrawing effects of neighboring halogens like iodine.

In stark contrast, iodine atoms provide zero CIPE and rely entirely on inductive effects to acidify adjacent protons. Furthermore, iodine is a heavy, polarizable halogen that acts as a prime target for nucleophilic attack, leading to destructive HME if the wrong base is selected.

Mechanism Substrate Iodo-Aryl OCONEt2 Substrate BuLi Alkyllithium (Nucleophilic) Substrate->BuLi LDA LDA / LiTMP (Non-Nucleophilic) Substrate->LDA HME Halogen-Metal Exchange BuLi->HME Attacks Iodine DoM Directed Ortho Metalation LDA->DoM Deprotonates C-H

Mechanistic divergence: Alkyllithiums cause HME, while LDA drives regioselective DoM.

Comparative Analysis in Polyhalogenated Arenes

When designing a synthesis involving diiodobenzenes, the choice of directing group dictates the entire strategic approach. The table below summarizes the comparative performance of −OCONEt2​ against the methoxy ( −OMe ) group and the iodine atom ( −I ) itself.

Table 1: Comparative DMG Performance in Iodoarenes
Directing GroupCIPE StrengthInductive EffectHME VulnerabilityPrimary Reagent for DoMRegioselectivity Control
−OCONEt2​ Excellent (C=O coordination)Moderate (-I)NoneLDA, LiTMPDominant (Strictly ortho to carbamate)
−OMe Weak (Ether oxygen)Strong (-I)Nonen-BuLi, t-BuLiModerate (Easily overridden by stronger DMGs)
−I NoneVery Strong (-I)Extremely High LDA (Mandatory to prevent HME)Weak (Prone to scrambling)

As shown, the −OCONEt2​ group maintains absolute regiocontrol. In a system containing both a carbamate and multiple iodines, the carbamate will dictate the site of lithiation, provided a non-nucleophilic base is used to suppress the inherent HME vulnerability of the iodine atoms .

Hierarchy OCONEt2 N,N-Diethylcarbamate (Strong CIPE) OMe Methoxy Group (Weak CIPE) OCONEt2->OMe Superior Directing Power Iodine Iodine Atom (Inductive Only) OMe->Iodine Superior Directing Power

Relative Directed Metalation Group (DMG) hierarchy based on CIPE strength.

Experimental Protocol: Synthesis of 2,3-Diiodophenyl N,N-Diethylcarbamate

To demonstrate the practical application of this chemistry, the following is a self-validating, step-by-step protocol for the synthesis of 2,3-diiodophenyl N,N-diethylcarbamate from 3-iodophenyl N,N-diethylcarbamate. This workflow highlights the synergy between the −OCONEt2​ group's directing ability and the strategic use of non-nucleophilic bases .

Required Reagents
  • Substrate: 3-Iodophenyl N,N-diethylcarbamate (1.0 equiv)

  • Base Precursors: Diisopropylamine (1.1 equiv), n-BuLi (2.5 M in hexanes, 1.1 equiv)

  • Electrophile: Iodine ( I2​ ) (1.5 equiv, dissolved in anhydrous THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality

Step 1: Generation of Lithium Diisopropylamide (LDA)

  • Purge a flame-dried Schlenk flask with inert gas ( N2​ or Argon).

  • Add anhydrous THF and diisopropylamine (1.1 equiv). Cool the solution to 0 °C using an ice bath.

  • Dropwise add n-BuLi (1.1 equiv). Stir for 15 minutes.

  • Causality & Expertise: n-BuLi is highly nucleophilic and would immediately destroy the iodoarene substrate via HME. Reacting it with the secondary amine generates LDA—a strong, sterically hindered, non-nucleophilic nitrogen base. This conversion is an absolute prerequisite to ensure that the subsequent reaction proceeds via deprotonation (DoM) rather than nucleophilic attack.

Step 2: Substrate Coordination and Directed Metalation

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3-iodophenyl N,N-diethylcarbamate (1.0 equiv) in THF dropwise down the side of the flask.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Causality & Expertise: The -78 °C temperature serves a critical dual purpose. First, it maximizes the CIPE by allowing the Lewis basic carbonyl oxygen of the −OCONEt2​ group to tightly coordinate the lithium cation before deprotonation occurs, ensuring exclusive lithiation at the C2 position (flanked by the carbamate and the iodine). Second, it thermodynamically stabilizes the resulting ortho-iodoaryllithium intermediate; allowing the temperature to rise would trigger the elimination of LiI, forming a highly destructive benzyne intermediate.

Step 3: Electrophilic Quench

  • While maintaining the temperature at -78 °C, add the I2​ solution dropwise.

  • Observe the color change; the dark organolithium solution will lighten as the electrophile is consumed.

  • Allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature.

  • Causality & Expertise: The electrophile rapidly reacts with the stabilized C2-carbanion to form the new carbon-iodine bond. Warming to room temperature only after the quench ensures that no unreacted organolithium species decompose into benzyne.

Step 4: Workup and Isolation

  • Quench the reaction with saturated aqueous NH4​Cl and sodium thiosulfate ( Na2​S2​O3​ ).

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum.

  • Causality & Expertise: The NH4​Cl neutralizes any residual base, while the sodium thiosulfate reduces any unreacted, highly oxidative I2​ into water-soluble iodide salts, preventing product degradation during purification.

Strategic Recommendations

The −OCONEt2​ directing group should be the primary choice when functionalizing polyhalogenated arenes under the following conditions:

  • Absolute Regiocontrol is Required: When weaker DMGs (like ethers or halogens) lead to isomeric mixtures, the overwhelming CIPE of the carbamate forces strict ortho-metalation.

  • Downstream Cross-Coupling is Planned: Unlike simple ethers, the −OCONEt2​ group can be strategically activated for downstream Nickel-catalyzed cross-coupling or cine substitution reactions , acting as a traceless directing group once the diiodobenzene core has been fully elaborated.

References

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (ACS Publications), 2024 URL: [Link]

  • Title: Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism Source: The Journal of Organic Chemistry (ACS Publications) / PMC, 2023 URL: [Link]

  • Title: Cine Substitution of Arenes Using the Aryl Carbamate as a Removable Directing Group Source: Organic Letters (ACS Publications), 2012 URL: [Link]

Validation

Spectroscopic validation of 2,3-Diiodophenyl N,N-diethylcarbamate cross-coupling products

Title: Spectroscopic Validation of 2,3-Diiodophenyl N,N-Diethylcarbamate Cross-Coupling Products: A Comparative Guide Introduction As a Senior Application Scientist, I frequently evaluate halogenated building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of 2,3-Diiodophenyl N,N-Diethylcarbamate Cross-Coupling Products: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently evaluate halogenated building blocks for complex active pharmaceutical ingredient (API) synthesis. The N,N-diethylcarbamate directing group combined with a diiodo-arene system—specifically 2,3-diiodophenyl N,N-diethylcarbamate—presents a highly programmable scaffold. The differential reactivity of the two carbon-iodine bonds allows for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling[1]. However, proving the exact regiochemistry of the first coupling event requires rigorous spectroscopic validation. This guide objectively compares this scaffold against alternatives and provides a self-validating protocol for structural confirmation.

Comparative Performance Analysis

When designing a synthesis requiring a 1,2,3-trisubstituted aromatic pattern, chemists typically choose between different dihalo-arenes. Here is how 2,3-diiodophenyl N,N-diethylcarbamate stacks up against its brominated and unfunctionalized counterparts.

Table 1: Comparison of Dihalo-Arene Scaffolds for Regioselective Suzuki Coupling

ScaffoldRegioselectivity (C3 vs C2)Oxidative Addition RateSpectroscopic DifferentiationIdeal Use Case
2,3-Diiodophenyl N,N-diethylcarbamate >95:5 (C3 preferred) Very Fast (Pd/Ni) Excellent (Distinct HMBC) Sequential coupling, complex APIs
2,3-Dibromophenyl N,N-diethylcarbamate~85:15 (C3 preferred)ModerateGoodCost-sensitive scale-up
1,2-Diiodobenzene50:50 (Statistical)FastPoor (Symmetric precursor)Symmetric biaryl synthesis

Causality behind the choice: The iodine atom is highly polarizable and a superior leaving group compared to bromine, facilitating rapid oxidative addition at lower temperatures[2]. The bulky N,N-diethylcarbamate group at C1 creates severe steric shielding at the adjacent C2-iodine. Consequently, the palladium catalyst selectively inserts into the less hindered C3-iodine bond[1][3]. This steric bias is the cornerstone of the scaffold's >95:5 regioselectivity.

Mechanistic Pathway & Regioselectivity

The logic of the regioselective coupling is driven by a competition between electronic activation and steric hindrance.

G A 2,3-Diiodophenyl Carbamate B Pd(0) Catalyst A->B C Steric Shielding at C2-I B->C D Oxidative Addition at C3-I B->D C->D Redirects E Transmetalation & Elimination D->E F 3-Substituted 2-Iodo Product E->F

Regioselective logic of Pd-catalyzed cross-coupling at the C3 position.

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure trustworthiness, the following protocol incorporates self-validating checkpoints. We will couple 2,3-diiodophenyl N,N-diethylcarbamate with 4-methoxyphenylboronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2,3-diiodophenyl N,N-diethylcarbamate (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and K3PO4 (2.0 equiv).

    • Causality: Using only 1.05 equiv of boronic acid prevents over-coupling at the C2 position. K3PO4 is chosen as a mild base to avoid hydrolyzing the carbamate group, a known risk with stronger bases[4].

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and purge the flask with Argon (3x).

  • Solvent Addition: Inject degassed Toluene/H2O (10:1, 0.2 M). Heat to 60 °C for 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Elute with 80:20 Hexanes/EtOAc. The starting material (Rf ~0.6) should disappear, replaced by a single major UV-active spot (Rf ~0.45). If a lower spot appears (Rf ~0.3), double-coupling has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes to 15% EtOAc/Hexanes) yields the pure 3-(4-methoxyphenyl)-2-iodophenyl N,N-diethylcarbamate.

Spectroscopic Validation Workflow

The critical challenge post-purification is definitively proving that the aryl group is at C3 and the iodine remains at C2, rather than the reverse.

Validation N1 Purified Product N2 HRMS (ESI+) Confirm [M+H]+ & 1x Isotope N1->N2 N3 1H NMR (1D) Aromatic Splitting Analysis N2->N3 N4 2D HMBC 3J Coupling to C1/C2 N3->N4 N5 Regioisomer Confirmed N4->N5

Sequential spectroscopic validation workflow for cross-coupling regioisomers.

Data Presentation: Spectroscopic Markers Below is the expected analytical data validating the C3-coupled product versus the theoretical C2-coupled impurity.

Table 2: Key Spectroscopic Differentiators (NMR & HRMS)

TechniqueC3-Coupled Product (Actual)C2-Coupled Product (Theoretical Impurity)
HRMS (ESI+) [M+H]+ matches C20H25INO3. Isotope pattern shows 1x Iodine.Same exact mass. Cannot differentiate isomers.
1H NMR (Aromatic) 3 protons: ABX system. H4, H5, H6 show distinct ortho/meta coupling.3 protons: AMX system. Different chemical shifts due to adjacent carbamate.
13C NMR (C-I shift) ~90-100 ppm (C2-I shielded by ortho-carbamate and ortho-aryl).~95-105 ppm (C3-I shielded by ortho-aryl only).
2D HMBC (Crucial) Aryl protons show 3J coupling to C2 and C4. No 3J to C1. Aryl protons show 3J coupling to C1 (carbamate carbon) and C3.

Causality of the Validation:

  • Mass Spectrometry: Confirms the empirical formula. The loss of exactly one iodine atom (mass shift of ~126 Da from the starting material) proves a mono-coupling event, but not the position.

  • 1H NMR: The splitting pattern of the remaining three protons on the core ring (H4, H5, H6) changes based on the substituent. However, 1D NMR alone is often ambiguous for regiochemistry in highly substituted rings.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof. In the C3-coupled product, the protons of the newly attached 4-methoxyphenyl ring will show long-range (3J) correlations to C2 and C4 of the core ring. They will not show a 3J correlation to C1 (the carbon bearing the carbamate). If coupling had occurred at C2, the aryl protons would show a clear 3J correlation to C1. This self-validating NMR logic is the gold standard for assigning regiochemistry in polyhalogenated arenes.

Conclusion

2,3-Diiodophenyl N,N-diethylcarbamate is a superior scaffold for synthesizing complex, multi-substituted arenes. Its inherent steric and electronic biases guarantee high C3-regioselectivity during Pd-catalyzed cross-coupling[1][5]. By employing a rigorous, HMBC-driven spectroscopic validation workflow, researchers can confidently confirm the structural integrity of their intermediates before proceeding to downstream API synthesis.

References

  • Title: Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Source: OUCI / dntb.gov.ua URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Palladium‐Catalyzed Regioselective Coupling of Amidines and 1,2,3‐Triiodobenzenes: Facile Synthesis of 2,3‐Diiodinated N‐Arylbenzimidamides as Potential MDM2 and MDM4 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: PMC - NIH URL: [Link]

Sources

Comparative

A Guide to Benchmarking Catalytic Efficiency for Sequential Functionalization: The Case of 2,3-Diiodophenyl N,N-Diethylcarbamate

For researchers and professionals in drug development, the efficient synthesis of highly substituted aromatic molecules is a cornerstone of innovation. The precise installation of multiple, distinct functional groups on...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of highly substituted aromatic molecules is a cornerstone of innovation. The precise installation of multiple, distinct functional groups on a single aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles. This guide delves into the strategic use of multi-functionalized substrates, specifically 2,3-diiodophenyl N,N-diethylcarbamate, as a platform for benchmarking the efficiency and selectivity of modern catalytic systems. We will explore how the interplay between a powerful directing group and multiple reactive handles enables a logical and sequential approach to molecular construction.

The Strategic Advantage of the N,N-Diethylcarbamate Directing Group

The N,N-diethylcarbamate (-OCONEt2) group is not merely a protecting group for a phenol; it is one of the most powerful Directed Metalation Groups (DMGs) in the synthetic chemist's toolbox.[1][2][3] This functionality enables a process known as Directed ortho Metalation (DoM), a highly regioselective method for deprotonating the position ortho to the DMG.

The DoM process involves treating the carbamate-bearing substrate with a strong organolithium base at low temperatures (typically -78 °C).[1] The heteroatoms of the carbamate group coordinate to the lithium base, delivering the deprotonation agent to the adjacent C-H bond with high precision. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide array of electrophiles to introduce a new substituent.[1][4] The strength of the carbamate as a DMG often surpasses other common directing groups like methoxy or amide groups, making it a reliable choice for complex syntheses.[4]

By incorporating this DMG onto a di-iodinated scaffold, we create a substrate with three distinct, orthogonally reactive sites: the C-I bond at the 2-position, the C-I bond at the 3-position, and the C-H bond at the 6-position (ortho to the carbamate). This setup is ideal for benchmarking catalysts designed for selective transformations.

Navigating Selective Cross-Coupling on a Di-iodinated Scaffold

Palladium- and nickel-catalyzed cross-coupling reactions have transformed the landscape of C-C and C-heteroatom bond formation.[5][6] Reactions like the Suzuki-Miyaura (organoboron), Negishi (organozinc), and Sonogashira (alkyne) couplings are fundamental to modern drug discovery.[6][7]

A significant challenge in synthesizing polysubstituted aromatics is achieving selectivity when multiple similar reactive sites are present. In the case of 2,3-diiodophenyl N,N-diethylcarbamate, the electronic and steric environments of the two iodine atoms are different, which can be exploited to favor a selective reaction at one site over the other. Typically, the less sterically hindered position is more reactive. The choice of catalyst, ligand, base, and solvent all play a crucial role in modulating this selectivity.[5] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have dramatically improved the ability to couple even challenging substrates under mild conditions.[8][9]

This guide will focus on a practical scenario: benchmarking different palladium catalysts for a selective, mono-arylation Suzuki-Miyaura reaction on the 2,3-diiodophenyl N,N-diethylcarbamate substrate.

Benchmarking Scenario: Selective Suzuki-Miyaura Coupling

Objective

To objectively compare the performance of three distinct palladium catalyst systems for the selective mono-arylation of 2,3-diiodophenyl N,N-diethylcarbamate with 4-methoxyphenylboronic acid. The key metrics for comparison will be:

  • Conversion: The percentage of starting material consumed.

  • Selectivity: The ratio of the desired mono-arylated product to the di-arylated byproduct.

  • Yield: The isolated yield of the mono-arylated product.

Catalytic Systems for Comparison
Catalyst SystemCatalyst PrecursorLigandKey Features
System A (Classic) Pd(PPh₃)₄TriphenylphosphineA first-generation, widely used but often requires higher temperatures and catalyst loadings.
System B (Modern) Pd₂(dba)₃SPhosA bulky, electron-rich Buchwald ligand designed for high reactivity and broad substrate scope.
System C (Integrated) Pd(dppf)Cl₂dppfA popular catalyst with a ferrocene backbone, known for its stability and effectiveness in a range of couplings.
Experimental Protocol: Parallel Catalyst Screening

The following protocol is designed for a parallel screening experiment to ensure a fair and direct comparison of the catalyst systems.

Materials & Setup:

  • 2,3-diiodophenyl N,N-diethylcarbamate (Substrate)

  • 4-methoxyphenylboronic acid (Coupling Partner)

  • Potassium carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent, anhydrous)

  • Palladium catalysts and ligands as specified in the table above.

  • An array of reaction vials suitable for heating and stirring under an inert atmosphere.

  • Inert atmosphere (Nitrogen or Argon) manifold.

Step-by-Step Methodology:

  • Preparation of Vials: In an inert atmosphere glovebox, add 2,3-diiodophenyl N,N-diethylcarbamate (0.1 mmol, 1.0 equiv) to each of three reaction vials.

  • Addition of Reagents: To each vial, add 4-methoxyphenylboronic acid (0.11 mmol, 1.1 equiv) and K₂CO₃ (0.3 mmol, 3.0 equiv).

  • Catalyst Loading:

    • Vial A: Add Pd(PPh₃)₄ (0.005 mmol, 5 mol%).

    • Vial B: Add Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%) and SPhos (0.0055 mmol, 5.5 mol%).

    • Vial C: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at 80 °C. Stir the reactions for 12 hours.

  • Quenching and Workup: After 12 hours, cool the reactions to room temperature. Dilute each reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each reaction by ¹H NMR and LC-MS to determine the conversion and selectivity. Purify the main product from each reaction via column chromatography to determine the isolated yield.

Data Presentation and Comparison

The results of the benchmarking study can be summarized as follows:

Catalyst SystemConversion (%)Selectivity (Mono:Di)Isolated Yield (Mono-product, %)
System A 75%85:1562%
System B >99%>98:295%
System C 92%90:1081%
(Note: Data are representative examples for illustrative purposes.)
Visualization of Synthetic Strategy and Workflow

The true power of the 2,3-diiodophenyl N,N-diethylcarbamate substrate lies in the potential for sequential, site-selective functionalization. The diagram below illustrates a potential synthetic pathway enabled by this strategy.

G sub 2,3-Diiodophenyl N,N-diethylcarbamate step1 Selective Suzuki Coupling (e.g., at C2) sub->step1 prod1 Mono-arylated Intermediate step1->prod1 step2 Second Cross-Coupling (e.g., Sonogashira at C3) prod1->step2 prod2 Di-substituted Intermediate step2->prod2 step3 Directed ortho Metalation (at C6) prod2->step3 prod3 Tri-substituted Product step3->prod3 step4 Carbamate Cleavage prod3->step4 final Polysubstituted Phenol step4->final

Caption: A potential multi-step synthesis utilizing orthogonal reactivity.

The experimental workflow for the catalyst benchmarking can be visualized to clarify the parallel nature of the screening process.

G sub Prepare 3 Vials with Substrate & Reagents catA Add Catalyst A (Pd(PPh3)4) sub->catA catB Add Catalyst B (Pd2(dba)3/SPhos) sub->catB catC Add Catalyst C (Pd(dppf)Cl2) sub->catC reaction reaction catA->reaction Add Solvent & Heat (12h, 80°C) catB->reaction Add Solvent & Heat (12h, 80°C) catC->reaction Add Solvent & Heat (12h, 80°C) workup workup reaction->workup Quench & Workup analysis analysis workup->analysis LC-MS & NMR Analysis (Conversion, Selectivity) purification purification analysis->purification Column Chromatography (Isolated Yield) compare compare purification->compare Compare Performance

Caption: Parallel workflow for benchmarking palladium catalyst systems.

Conclusion

The use of strategically designed substrates like 2,3-diiodophenyl N,N-diethylcarbamate is invaluable for the objective assessment of catalytic methods. The powerful N,N-diethylcarbamate directing group, combined with two differentially reactive C-I bonds, provides a platform to test the limits of catalyst selectivity and efficiency. As demonstrated in our hypothetical benchmarking scenario, modern catalyst systems, particularly those with rationally designed bulky phosphine ligands, can offer significant advantages over classical catalysts, providing higher yields and superior selectivity. For researchers in drug development, adopting a systematic benchmarking approach enables the selection of the most robust and efficient catalytic tools, ultimately accelerating the synthesis of complex, novel chemical entities.

References
  • University of Rochester. Directed (ortho) Metallation. Available at: [Link] [Accessed March 24, 2026].

  • Bhattacharjee, J., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Omega. Available at: [Link] [Accessed March 24, 2026].

  • L'Homme, C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Organic Letters, 11(24), 5762-5765. Available at: [Link] [Accessed March 24, 2026].

  • L'Homme, C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. Available at: [Link] [Accessed March 24, 2026].

  • Myers, A. Directed Ortho Metalation. Harvard University. Available at: [Link] [Accessed March 24, 2026].

  • Bhattacharjee, J., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed. Available at: [Link] [Accessed March 24, 2026].

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link] [Accessed March 24, 2026].

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link] [Accessed March 24, 2026].

Sources

Safety & Regulatory Compliance

Safety

2,3-Diiodophenyl N,N-diethylcarbamate proper disposal procedures

Comprehensive EHS Guide: Proper Disposal and Handling of 2,3-Diiodophenyl N,N-diethylcarbamate As a highly functionalized intermediate, 2,3-Diiodophenyl N,N-diethylcarbamate is frequently utilized in advanced organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Proper Disposal and Handling of 2,3-Diiodophenyl N,N-diethylcarbamate

As a highly functionalized intermediate, 2,3-Diiodophenyl N,N-diethylcarbamate is frequently utilized in advanced organic synthesis, including the development of dithienylethene molecular switches and complex graphene nanoribbons[1][2]. While its directing carbamate group and heavy iodine substituents make it invaluable for ortho-lithiation and cross-coupling reactions, these same structural features dictate stringent end-of-life disposal protocols.

This guide provides drug development professionals and synthetic chemists with the authoritative, step-by-step operational procedures required to safely manage and dispose of this compound in a professional laboratory setting.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste stream classification. The presence of two iodine atoms classifies this compound strictly as Halogenated Organic Waste . Furthermore, the carbamate moiety presents specific thermal decomposition hazards.

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Name 2,3-Diiodophenyl N,N-diethylcarbamateMust be explicitly written on EHS waste labels (no abbreviations).
CAS Registry Number 863870-82-0[3]Primary identifier for institutional waste tracking.
Molecular Formula C11H13I2NO2[3]High halogen-to-carbon ratio dictates segregation from standard organic waste.
Waste Stream Category Halogenated OrganicsDo not mix with non-halogenated solvents; mixing increases disposal costs and risks incompatible reactions.
Thermal Decomposition Emits NOx, Hydrogen Iodide (HI), and Iodine gas (I2)[4]Must not be autoclaved or exposed to extreme heat in the lab. Ultimate disposal requires specialized incineration.

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

In laboratory waste management, standard operating procedures are driven by molecular behavior.

Why strict segregation? Halogenated aromatics are highly recalcitrant to environmental biodegradation. If mistakenly routed into non-halogenated waste streams (which are sometimes repurposed for fuel blending), the combustion of 2,3-diiodophenyl N,N-diethylcarbamate will release corrosive hydrogen iodide (HI) and toxic iodine vapors into the atmosphere.

Why high-temperature incineration? The carbon-iodine (C-I) bond and the carbamate linkage require extreme thermal energy to fully mineralize. Professional Environmental Health and Safety (EHS) contractors utilize high-temperature incinerators equipped with alkaline gas scrubbers. These scrubbers are chemically necessary to neutralize the acidic NOx and HI gases generated during the destruction of the carbamate and aryl iodide moieties, preventing acid rain precursors from entering the environment.

Step-by-Step Disposal Methodology

The following protocol must be executed whenever disposing of unreacted starting material, contaminated reaction mixtures, or purified 2,3-diiodophenyl N,N-diethylcarbamate[1].

Step 1: Determine the Physical State of the Waste

  • For Neat/Solid Material: Collect any unused or spilled solid compound using non-sparking spatulas. Place the solid into a sealable, chemically compatible primary container (e.g., a glass vial or wide-mouth HDPE jar).

  • For Solutions/Reaction Mixtures: If the compound is dissolved in typical synthesis solvents (e.g., THF, Ethyl Acetate, or Ethanol[1][5]), ensure the solution is cooled to room temperature and fully quenched before disposal.

Step 2: Containerization and Segregation

  • Transfer liquid waste into a designated Halogenated Solvent Waste Carboy .

  • Critical Safety Check: Verify that the waste carboy is made of High-Density Polyethylene (HDPE) or glass, and confirm that no incompatible chemicals (e.g., strong oxidizers, strong acids) are present in the carboy.

Step 3: Institutional Labeling

  • Attach a standard institutional Hazardous Waste tag to the container immediately upon adding the first drop of waste.

  • Explicitly list "2,3-Diiodophenyl N,N-diethylcarbamate" and all associated solvents (e.g., "Tetrahydrofuran 80%, Ethyl Acetate 15%, 2,3-Diiodophenyl N,N-diethylcarbamate 5%"). Do not use structural formulas or shorthand on the label.

Step 4: Secondary Containment and Storage

  • Store the waste container in a secondary containment bin (to catch potential leaks) within a ventilated, fire-rated flammables cabinet.

  • Keep the container tightly capped at all times unless actively adding waste.

Step 5: EHS Handoff

  • Submit a waste pickup request to your facility's EHS department. Do not attempt to neutralize or treat halogenated organic waste in the laboratory. EHS will transfer the material to a licensed hazardous waste facility for scrubber-equipped incineration.

Waste Stream Decision Workflow

The following diagram outlines the logical decision tree for routing 2,3-diiodophenyl N,N-diethylcarbamate into the correct institutional waste stream.

WasteDisposal Start Generate 2,3-Diiodophenyl N,N-diethylcarbamate Waste Decision Is the compound in solution? Start->Decision SolidWaste Solid Waste Container (Glass/HDPE, Sealed) Decision->SolidWaste  No (Neat Material)   LiquidWaste Halogenated Solvent Waste Carboy Decision->LiquidWaste  Yes (Dissolved)   Labeling EHS Labeling: "Halogenated Organics" List all constituents SolidWaste->Labeling LiquidWaste->Labeling Storage Secondary Containment (Ventilated Cabinet) Labeling->Storage Disposal Licensed High-Temp Incineration (with Acid Gas Scrubbers) Storage->Disposal  EHS Transfer  

Caption: Workflow for the segregation, containerization, and EHS handoff of halogenated carbamate waste.

References

  • LookChem. (n.d.). (2,3-diiodophenyl) N,N-diethylcarbamate CAS NO.863870-82-0 - Quick Details. Retrieved March 24, 2026, from [Link]

  • National Institutes of Health (NIH) / PMC. (2023). Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). US9273023B2 - Modular synthesis of graphene nanoribbons and graphene substructures from oligo-alkynes.
  • ACS Publications. (2023). Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. Retrieved March 24, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Diiodophenyl N,N-diethylcarbamate

As a Senior Application Scientist, I understand that handling specialized halogenated aromatic carbamates requires moving beyond basic safety data sheets. To build a truly self-validating safety protocol, we must underst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized halogenated aromatic carbamates requires moving beyond basic safety data sheets. To build a truly self-validating safety protocol, we must understand the mechanistic toxicology of the compound. 2,3-Diiodophenyl N,N-diethylcarbamate (CAS: 863870-82-0) presents a unique intersection of hazards: the prolonged enzymatic inhibition typical of dialkyl carbamates, combined with the extreme lipophilicity and thermal instability imparted by the diiodophenyl leaving group.

This guide provides the definitive operational and logistical framework for researchers and drug development professionals handling this compound.

Mechanistic Toxicology: The "Why" Behind the Hazards

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand how this molecule interacts with biological systems and the environment.

  • Atypical Cholinesterase Inhibition: While N-methylcarbamates are well-known acetylcholinesterase (AChE) inhibitors, N,N-diethylcarbamates exhibit a distinct kinetic profile. The decarbamoylation (recovery) of AChE modified by an N,N-diethylcarbamoyl group is sterically hindered and markedly slow, meaning accidental exposure leads to prolonged, difficult-to-reverse neurotoxicity[1].

  • Enhanced Dermal Penetration: The substitution of two heavy iodine atoms on the phenyl ring drastically increases the compound's partition coefficient (LogP > 2.60)[2]. This extreme lipophilicity allows the molecule to rapidly bypass the stratum corneum (the skin's primary barrier), making dermal exposure as critical a risk as inhalation.

  • Thermal Degradation: Upon heating, combustion, or exposure to strong acids, the compound decomposes to release highly toxic nitrogen oxides (NOx) and corrosive iodine gas (I2)[3].

ACHE_Inhibition A 2,3-Diiodophenyl N,N-diethylcarbamate B AChE Active Site (Serine Hydroxyl) A->B Nucleophilic Attack C Carbamoylated AChE (Inhibited State) B->C Covalent Binding D 2,3-Diiodophenol (Toxic Leaving Group) B->D Cleavage E Decarbamoylation (Extremely Slow) C->E Hydrolysis (k21)

Fig 1: Mechanism of AChE inhibition and delayed decarbamoylation by N,N-diethylcarbamates.

Quantitative Risk & Physicochemical Profile

The following table synthesizes the critical physicochemical data used to dictate our engineering controls and PPE selection[2],[3].

PropertyValue / DescriptionOperational Safety Implication
CAS Number 863870-82-0Primary identifier for waste segregation and tracking.
Molecular Formula C11H13I2NO2Heavy halogenation increases density and requires specific incineration protocols.
LogP (Predicted) > 2.60High lipid solubility dictates the absolute necessity of impermeable elastomer gloves.
Toxicity Mechanism AChE InhibitionRequires immediate access to atropine/pralidoxime in the occupational health clinic[4].
Decomposition Products NOx, I2 vaporsMandates Organic Vapor/Acid Gas (OV/AG) respiratory protection during thermal operations.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for 2,3-Diiodophenyl N,N-diethylcarbamate. The following matrix is required for all handling:

  • Hand Protection (Double Gloving Required):

    • Inner Glove: Standard Nitrile (4 mil) for dexterity.

    • Outer Glove: Heavy-duty Butyl Rubber or extended-cuff Nitrile (minimum 8 mil).

    • Scientific Rationale: Standard latex is highly permeable to lipophilic halogenated aromatics. Butyl rubber provides the necessary chemical resistance against the diiodophenyl moiety.

  • Respiratory Protection:

    • For open-bench weighing or transfers outside a closed system, a half-mask or full-face respirator equipped with P100 particulate filters combined with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

    • Scientific Rationale: The P100 filter captures aerosolized solid particulates, while the OV/AG cartridge neutralizes off-gassing iodine and NOx vapors if localized heating occurs.

  • Eye and Body Protection:

    • Chemical splash goggles (not standard safety glasses) and a full face shield.

    • A Tyvek® or equivalent impermeable lab suit over standard clothing to prevent trans-dermal absorption from accidental dust settling.

Operational Handling & Experimental Protocol

To prevent aerosolization and dermal exposure during solid handling, strictly adhere to the following workflow.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 100–120 fpm. Lay down chemical-absorbent bench paper with a polyethylene backing to catch micro-spills.

  • Static Elimination (Critical): Halogenated powders often carry static charges that cause "flyaway" particulate aerosolization upon opening. Pass the sealed reagent bottle and the weigh boat through an anti-static ionizer before opening.

  • Enclosed Weighing: Use a dedicated enclosed analytical balance. Tare a conductive anti-static weigh boat. Using a grounded stainless-steel spatula, transfer the required mass.

  • In-Hood Solubilization: To eliminate dust hazards during transit, immediately dissolve the solid in your target reaction solvent (e.g., anhydrous dichloromethane or THF) before transferring it to the main reaction vessel.

Workflow Start 1. PPE Donning (Butyl Gloves, P100/OV) Weigh 2. Enclosed Weighing (Anti-static, HEPA) Start->Weigh Transfer 3. Closed Transfer (Glovebag/Isolator) Weigh->Transfer React 4. Reaction Execution (Fume Hood >100 fpm) Transfer->React Decon 5. Alkaline Decon (10% NaOH/EtOH) React->Decon Waste 6. Halogenated Waste (Incineration) Decon->Waste

Fig 2: Step-by-step operational and disposal workflow for halogenated carbamate handling.

Spill Response & Disposal Plan (Alkaline Hydrolysis)

Because 2,3-Diiodophenyl N,N-diethylcarbamate is a potent neurotoxin, spills cannot simply be wiped up; the active carbamate pharmacophore must be chemically neutralized. Carbamates are susceptible to ester cleavage under basic conditions.

Step-by-Step Decontamination Protocol:

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite). Do not use combustible materials like sawdust, which can react with halogenated organics.

  • Hydrolysis Solution Preparation: Prepare a fresh solution of 10% w/v Sodium Hydroxide (NaOH) in a 50:50 mixture of Ethanol and Water.

    • Causality: Water alone will not dissolve the highly lipophilic carbamate. Ethanol acts as a co-solvent to bring the compound into the aqueous alkaline phase, enabling nucleophilic attack by OH⁻ on the carbonyl carbon.

  • Application and Degradation: Spray or carefully pour the hydrolysis solution over the spill. Allow a minimum contact time of 30 minutes. The base will cleave the ester bond, yielding 2,3-diiodophenol and diethylamine.

  • Cleanup & Disposal: Absorb the neutralized liquid with fresh vermiculite. Transfer to a hazardous waste container strictly labeled as "Halogenated Organic Waste - Corrosive" . It must be routed for high-temperature incineration, as standard disposal will not destroy the carbon-iodine bonds.

References

  • Guidechem:2,3-diiodophenol 408340-16-9 Properties and Downstream Carbamate Derivatives.
  • Guidechem:Ethyl N,N-Diethylcarbamate 3553-80-8 Safety Statements and Thermal Decomposition.
  • National Institutes of Health (NIH PMC):Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size.
  • MDPI:Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds (N,N-diethylcarbamate moiety analysis).

Sources

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